Heptadecan-9-yl 6-bromohexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H45BrO2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
heptadecan-9-yl 6-bromohexanoate |
InChI |
InChI=1S/C23H45BrO2/c1-3-5-7-9-11-14-18-22(19-15-12-10-8-6-4-2)26-23(25)20-16-13-17-21-24/h22H,3-21H2,1-2H3 |
InChI Key |
YMJYURFFVFWLTO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Drug Development Professionals
Abstract
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a key lipid intermediate instrumental in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, particularly for mRNA-based therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and expected analytical characterization data. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.
Chemical Properties and Physical Data
Heptadecan-9-yl 6-bromohexanoate is a long-chain alkyl ester containing a terminal bromine atom, which serves as a reactive handle for further chemical modifications.[1] Its structure combines a C17 branched alkyl chain with a C6 bromo-functionalized fatty acid. This amphiphilic character is crucial for its function in forming the lipid bilayer of nanoparticles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₄₅BrO₂ | Calculated |
| Molecular Weight | 433.51 g/mol | Calculated |
| CAS Number | 2096984-35-7 | [2] |
| Appearance | Waxy solid or viscous liquid | Inferred from precursors |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water. | Inferred from structure |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Table 2: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight | Melting Point | Boiling Point |
| 6-Bromohexanoic acid | C₆H₁₁BrO₂ | 195.05 g/mol | 32-34 °C | 165-170 °C at 20 mmHg |
| Heptadecan-9-ol | C₁₇H₃₆O | 256.47 g/mol | 58-62 °C | 318.2 °C at 760 mmHg (est.) |
Synthesis Protocol: Steglich Esterification
The synthesis of this compound can be achieved via a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent and a catalyst.[3]
Materials and Reagents
-
6-Bromohexanoic acid
-
Heptadecan-9-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid (1.0 eq) and heptadecan-9-ol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Catalyst and Coupling Agent: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (1.1 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude ester can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
References
- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
Heptadecan-9-yl 6-bromohexanoate: A Comprehensive Structural and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a specialized chemical reagent with significant potential in the field of drug delivery, particularly in the synthesis of custom lipids for nanoparticle formulations. This technical guide provides a detailed structural analysis, predicted physicochemical and spectroscopic data, comprehensive experimental protocols for its synthesis and characterization, and an overview of its application in the formation of lipid nanoparticles. The bromide functional group offers a versatile handle for nucleophilic substitution, allowing for the covalent attachment of various moieties to the lipid backbone.
Structural Analysis and Physicochemical Properties
Heptadecan-9-yl 6-bromohexanoate consists of a C17 alkyl chain esterified with 6-bromohexanoic acid. The ester linkage is at the 9-position of the heptadecanol backbone, and the bromine atom is at the terminal position of the C6 acyl chain.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 2096984-35-7 | |
| Molecular Formula | C23H45BrO2 | |
| Molecular Weight | 433.52 g/mol | |
| Appearance | Predicted: Colorless to pale yellow oil | General knowledge of long-chain esters |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), hexane); Insoluble in water | General knowledge of long-chain esters |
| Boiling Point | Predicted: > 200 °C at reduced pressure | Estimation based on structure |
| Density | Predicted: ~1.0 g/mL | Estimation based on structure |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely available, the following data are predicted based on its structure and known values for similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.85 | quintet | 1H | -CH(O)- |
| ~3.40 | t | 2H | -CH₂-Br |
| ~2.28 | t | 2H | -C(=O)-CH₂- |
| ~1.87 | quintet | 2H | -CH₂-CH₂-Br |
| ~1.62 | m | 4H | -C(=O)-CH₂-CH₂- and -CH(O)-CH₂- |
| ~1.25 | br s | 24H | -(CH₂)n- (aliphatic chain) |
| ~0.88 | t | 6H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | -C(=O)O- |
| ~75.0 | -CH(O)- |
| ~34.5 | -C(=O)-CH₂- |
| ~33.8 | -CH₂-Br |
| ~32.5 | -CH₂-CH₂-Br |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~25.6 | -(CH₂)n- |
| ~24.8 | -(CH₂)n- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretching (aliphatic) |
| 1735 | Strong | C=O stretching (ester) |
| 1170 | Strong | C-O stretching (ester) |
| 645 | Medium | C-Br stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 432/434 | Low | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopes) |
| 241 | Medium | [CH( (CH₂)₇CH₃ )( (CH₂)₇CH₃ )]⁺ |
| 195/197 | High | [Br(CH₂)₅C(=O)]⁺ |
| 177/179 | Medium | [Br(CH₂)₅]⁺ |
Experimental Protocols
Synthesis of this compound via Steglich Esterification
This protocol describes a mild and efficient method for the synthesis of the target ester.
Materials:
-
6-Bromohexanoic acid
-
Heptadecan-9-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-bromohexanoic acid (1.0 eq) and heptadecan-9-ol (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Caption: Synthesis workflow for this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the neat oil using a universal ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to confirm the molecular weight and fragmentation pattern.
Application in Drug Delivery: Lipid Nanoparticle Formation
This compound serves as a valuable intermediate in the synthesis of cationic or ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA, siRNA). The terminal bromide is a good leaving group that can be readily displaced by nucleophiles, such as amines, to introduce a charged or chargeable headgroup.
The general strategy involves:
-
Synthesis of a custom lipid: Reacting this compound with a suitable amine to create a novel cationic or ionizable lipid.
-
LNP Formulation: The newly synthesized lipid is then combined with other components (e.g., helper lipids like DOPE, cholesterol, and a PEG-lipid) and the nucleic acid cargo in a specific ratio. This mixture is typically formulated using microfluidics to produce LNPs of a controlled size and composition.
Caption: Role in lipid nanoparticle (LNP) formulation.
Conclusion
This compound is a strategically designed molecule for the advancement of lipid-based drug delivery systems. This guide provides the foundational technical information required for its synthesis, characterization, and application. The predictive nature of the spectroscopic data presented herein offers a robust baseline for researchers to confirm the identity and purity of their synthesized material. Its utility as a precursor for novel lipids underscores its importance for professionals in drug development aiming to create next-generation delivery vehicles.
An In-depth Technical Guide to Heptadecan-9-yl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a key chemical intermediate in the synthesis of lipids, particularly those utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery applications. Its unique structure, featuring a long aliphatic chain and a reactive bromide, makes it a versatile building block for creating complex lipid molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and a visualization of its role in the development of advanced drug delivery systems.
Core Physical and Chemical Properties
Heptadecan-9-yl 6-bromohexanoate is characterized by a long C17 alkyl chain attached to a C6 bromo-ester moiety. The primary reactive site is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing more complex lipid structures.[1]
| Property | Value | Source |
| CAS Number | 2096984-35-7 | [2] |
| Molecular Formula | C23H45BrO2 | [3] |
| Molecular Weight | 433.52 g/mol | [3] |
| Appearance | To be determined (likely a liquid or low-melting solid at room temperature) | Inferred |
| Solubility | To be determined (expected to be soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297), and insoluble in water) | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Chemical Reactivity and Applications
The defining chemical feature of this compound is the presence of a primary alkyl bromide. The bromide ion is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions (SN2).[4][5][6] This reaction mechanism involves the backside attack of a nucleophile on the carbon atom attached to the bromine, leading to the formation of a new covalent bond and the displacement of the bromide ion.
This reactivity is harnessed in the synthesis of cationic or ionizable lipids, which are critical components of lipid nanoparticles for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. By reacting this compound with an appropriate amine-containing molecule, a lipid with a tertiary or quaternary amine headgroup can be synthesized. This positively charged or ionizable headgroup is essential for encapsulating and protecting the negatively charged nucleic acid cargo and for facilitating its release into the cytoplasm of target cells.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a functional lipid for drug delivery.
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification reaction between 9-heptadecanol (B1266218) and 6-bromohexanoyl chloride.
Materials:
-
9-Heptadecanol
-
6-Bromohexanoyl chloride
-
Pyridine (B92270) (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-heptadecanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 6-bromohexanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Cationic Lipid using this compound
This protocol outlines a nucleophilic substitution reaction with a secondary amine to produce a tertiary amine-containing lipid.
Materials:
-
This compound
-
A suitable secondary amine (e.g., N,N'-dimethyl-1,2-ethanediamine)
-
Acetonitrile (B52724) or Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (B129727) for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the secondary amine (1.5 equivalents) in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude lipid by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure cationic lipid.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the synthesis and application of this compound.
Caption: Synthetic workflow from starting materials to the final functional lipid.
References
Technical Guide: Spectroscopic and Synthetic Profile of Heptadecan-9-yl 6-bromohexanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a structured overview of the expected spectroscopic characteristics and a representative synthetic protocol for Heptadecan-9-yl 6-bromohexanoate (B1238239). Due to the specific nature of this compound, detailed experimental data is not widely published. Therefore, this guide presents a predictive framework based on the analysis of its constituent precursors, 6-bromohexanoic acid and heptadecan-9-ol. The methodologies and data presentation formats provided herein serve as a template for researchers working with this and structurally related long-chain lipid esters, which are noted for their potential application as intermediates in the synthesis of lipids for nanoparticle-based drug delivery systems.[1]
Chemical Structure and Properties
-
IUPAC Name: Heptadecan-9-yl 6-bromohexanoate
-
Molecular Formula: C₂₃H₄₅BrO₂
-
Molecular Weight: 449.50 g/mol
-
Chemical Class: Long-chain bromo-ester
-
Description: A chemical reagent characterized by a terminal bromide on a C6 acyl chain, which is ester-linked to the central (9th) position of a C17 alkyl chain. The terminal bromine atom serves as a reactive site, acting as a good leaving group for nucleophilic substitution reactions.[1]
Predicted Spectroscopic Data
While specific experimental data for this compound is not publicly available, the following tables summarize the expected spectroscopic signatures. These predictions are derived from known data for its precursors, such as 6-bromohexanoic acid and related esters like ethyl 6-bromohexanoate.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ (Termini of C17 chain) | ~ 0.88 | t | 6H | Triplet from coupling with adjacent CH₂ group. |
| -(CH₂)₁₂- (in C17 chain) | ~ 1.20 - 1.40 | m | 24H | Broad multiplet representing the bulk of the alkyl chain. |
| -CH₂-CH₂-Br (Hexanoate) | ~ 1.89 | p | 2H | Quintet, adjacent to the electron-withdrawing bromine. Based on data for 6-bromohexanoic acid.[4] |
| -CH₂-C=O (Hexanoate) | ~ 2.35 | t | 2H | Triplet, deshielded by the carbonyl group. Based on data for 6-bromohexanoic acid.[4] |
| -CH₂-Br (Hexanoate) | ~ 3.41 | t | 2H | Triplet, deshielded by the bromine atom. Based on data for 6-bromohexanoic acid.[4] |
| -CH(O)- (Position 9 of C17 chain) | ~ 4.90 - 5.10 | p | 1H | Quintet/multiplet, significantly deshielded by the ester oxygen. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₃ (Termini of C17 chain) | ~ 14.1 | Standard terminal methyl carbon signal. |
| -(C H₂)₁₂- (in C17 chain) | ~ 22.7 - 31.9 | Series of signals for the alkyl chain carbons. |
| -C H₂-CH₂-Br (Hexanoate) | ~ 32.5 | Carbon adjacent to the C-Br bond. Based on data for ethyl 6-bromohexanoate.[5] |
| -C H₂-Br (Hexanoate) | ~ 33.5 | Carbon directly bonded to bromine. Based on data for ethyl 6-bromohexanoate.[5] |
| -C H₂-C=O (Hexanoate) | ~ 34.0 | Alpha-carbon to the carbonyl. Based on data for ethyl 6-bromohexanoate.[5] |
| -C H(O)- (Position 9 of C17 chain) | ~ 74.0 - 76.0 | Deshielded carbon bonded to the ester oxygen. |
| -C =O (Ester carbonyl) | ~ 173.5 | Characteristic chemical shift for an ester carbonyl carbon. Based on data for ethyl 6-bromohexanoate.[5] |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Feature | Predicted Value / Observation |
| IR | C=O Stretch (Ester) | ~ 1735 - 1745 cm⁻¹ (Strong) |
| C-O Stretch (Ester) | ~ 1160 - 1250 cm⁻¹ (Strong) | |
| C-H Stretch (Alkyl) | ~ 2850 - 2960 cm⁻¹ (Strong, multiple bands) | |
| C-Br Stretch | ~ 550 - 650 cm⁻¹ (Medium-Weak) | |
| HRMS (ESI+) | [M+Na]⁺ | Predicted m/z: 471.2550 |
| Key Fragmentation Ions | Loss of the C17 alkyl chain via McLafferty rearrangement or cleavage. Fragments corresponding to the protonated 6-bromohexanoic acid and the heptadecenyl carbocation would be expected. |
Experimental Protocols
The following section details a representative protocol for the synthesis and purification of this compound. This procedure is a standard esterification method and should be adapted and optimized based on laboratory conditions.
Synthesis: Steglich Esterification of 6-Bromohexanoic Acid with Heptadecan-9-ol
-
Reagent Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Heptadecan-9-ol (1.0 eq.), 6-bromohexanoic acid (1.1 eq.), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Coupling Reaction:
-
To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the organic filtrates and wash sequentially with 5% HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Chromatography:
-
Purify the crude residue via flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 10%) as the eluent to isolate the pure ester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: A flowchart detailing the key stages from synthesis to final characterization of the target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromohexanoic acid(4224-70-8) 13C NMR [m.chemicalbook.com]
- 3. Ethyl 6-bromohexanoate(25542-62-5) 1H NMR [m.chemicalbook.com]
- 4. 6-Bromohexanoic acid(4224-70-8) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 6-bromohexanoate(25542-62-5) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information before handling this chemical.
Introduction
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a chemical reagent characterized by a bromide atom attached to a C6 ester, which is in turn linked to the central position of a C17 carbon chain.[1][2][3] Its primary application in research and development is as an intermediate in chemical synthesis, particularly in the construction of lipids for the formulation of lipid nanoparticles (LNPs).[1][2][3] The bromide serves as an effective leaving group, readily displaced by nucleophiles in substitution reactions.[1][2][3] Given its reactive nature, a thorough understanding of its safety and handling is paramount for all personnel.
Hazard Identification and Classification
Heptadecan-9-yl 6-bromohexanoate is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory tract irritation.[4]
GHS Hazard Statements
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory tract irritation.[4]
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information.
| Property | Data | Source |
| Molecular Formula | C23H45BrO2 | BroadPharm |
| Molecular Weight | 433.5 g/mol | BroadPharm |
| CAS Number | 2096984-35-7 | ChemicalBook |
| Appearance | Not specified (likely a liquid or solid at room temperature) | - |
| Storage | Store at -20°C | BroadPharm |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[4]
-
Use anti-static and spark-proof equipment where possible to prevent the build-up of electrostatic charge.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety glasses or a face shield. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection:
-
Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
General Hygiene Practices
-
Wash hands thoroughly after handling and before breaks.[4][5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Contaminated clothing should be removed and washed before reuse.[5]
Storage Conditions
-
Store in a well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store locked up.[5]
-
Recommended storage temperature is 2-8°C.[4]
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Containment and Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica (B1680970) gel). Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][5]
Experimental Workflows and Logical Relationships
Detailed experimental protocols for the use of this compound are proprietary and not publicly available. However, a generalized workflow for handling this and similar chemical reagents can be conceptualized.
Caption: A generalized workflow for the safe handling of chemical reagents.
As a key intermediate, this compound plays a crucial role in the synthesis of more complex molecules, such as the ionizable lipids used in LNPs.
Caption: Role as an intermediate in ionizable lipid synthesis.
Disposal Considerations
Dispose of contaminated product and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5]
Conclusion
This compound is a valuable chemical intermediate with defined hazards. A comprehensive understanding and strict implementation of the safety and handling guidelines outlined in this document and the manufacturer's SDS are essential to ensure the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals must prioritize safety through proper engineering controls, appropriate personal protective equipment, and diligent hygiene practices.
References
Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Heptadecan-9-yl 6-bromohexanoate (B1238239), a key lipid intermediate utilized in the development of advanced drug delivery systems. This document details commercially available sources, summarizes key quantitative data, and presents relevant experimental contexts for its application, particularly in the field of lipid nanoparticles (LNPs) for therapeutic delivery.
Commercial Availability and Supplier Specifications
Heptadecan-9-yl 6-bromohexanoate is available from a number of specialized chemical suppliers. While comprehensive certificates of analysis are typically provided upon purchase, publicly available data allows for a comparative overview.
Table 1: Commercial Supplier Specifications for this compound
| Parameter | MedChemExpress | BroadPharm | MedKoo Biosciences |
| CAS Number | 2096984-35-7 | 2096984-35-7 | 2096984-35-7 |
| Molecular Formula | C₂₃H₄₅BrO₂ | C₂₃H₄₅BrO₂ | C₂₃H₄₅BrO₂ |
| Molecular Weight | 433.52 g/mol | Not specified | 433.52 g/mol |
| Purity | Not specified | >95% (typical) | Not specified |
| Appearance | Not specified | Not specified | Not specified |
| Storage | Not specified | -20°C | 0 - 4°C (short term), -20°C (long term) |
Note: Data is compiled from publicly available information on supplier websites and may not reflect batch-specific specifications. It is highly recommended to obtain a certificate of analysis for specific lot information.
Synthesis and Experimental Protocols
This compound is synthesized via the esterification of heptadecan-9-ol with 6-bromohexanoic acid. This reaction is a fundamental process in organic chemistry, and while specific protocols from commercial suppliers are proprietary, a general and representative experimental methodology is outlined below, based on established chemical principles.
General Synthesis Protocol: Fischer Esterification
The Fischer esterification is a common method for the synthesis of esters from carboxylic acids and alcohols, using an acid catalyst.
Materials:
-
Heptadecan-9-ol
-
6-bromohexanoic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene or a similar non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptadecan-9-ol (1.0 eq) and 6-bromohexanoic acid (1.1 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (heptadecan-9-ol) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
Caption: Synthesis of this compound.
Role in Drug Delivery and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of ionizable lipids, which are essential components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] The bromo-functional group allows for the subsequent attachment of a hydrophilic head group, creating the final amphiphilic lipid structure.
The ionizable lipids play a pivotal role in the endosomal escape of the LNP's payload. The following diagram illustrates the generally accepted mechanism:
Caption: LNP-mediated endosomal escape and payload delivery.
Hypothetical Experimental Workflow
The following workflow outlines the key stages in the utilization of this compound for the development of a lipid nanoparticle formulation for mRNA delivery.
Caption: Experimental workflow for LNP development.
References
Heptadecan-9-yl 6-bromohexanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a long-chain alkyl ester containing a terminal bromine atom, a chemical feature that makes it a versatile intermediate for organic synthesis. While specific literature on this exact molecule is limited, its structural components—a C17 secondary alcohol and a C6 brominated fatty acid—suggest its primary utility lies in the synthesis of more complex molecules, particularly in the burgeoning field of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of its probable synthesis, physicochemical properties, and potential applications, drawing upon available data for its precursors and structurally related compounds.
Introduction
Heptadecan-9-yl 6-bromohexanoate is a chemical reagent characterized by a bromide atom attached to an ester of a long-chain fatty acid and a secondary alcohol.[1] The presence of the bromide, an excellent leaving group, facilitates nucleophilic substitution reactions, making this compound a valuable building block. Compounds of this nature are increasingly utilized as intermediates in the creation of lipids for lipid nanoparticles (LNPs), which are at the forefront of advanced drug delivery systems, including mRNA vaccines.[1][2][3]
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C23H45BrO2 | Calculated |
| Molecular Weight | 433.5 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or waxy solid at room temperature | Based on similar long-chain esters |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297); insoluble in water. | General solubility of long-chain lipids |
| CAS Number | 2096984-35-7 | [4] |
Proposed Synthesis
A plausible and efficient synthesis of this compound involves a two-step process: the synthesis of the precursor alcohol, 9-heptadecanol (B1266218), followed by its esterification with 6-bromohexanoic acid or its acyl chloride derivative.
Synthesis of 9-Heptadecanol
9-Heptadecanol is a secondary fatty alcohol that can be synthesized via a Grignard reaction between octylmagnesium bromide and ethyl formate (B1220265).[5]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (8.15 g, 340 mmol) are suspended in dry tetrahydrofuran (B95107) (THF, 150 mL). 1-bromooctane (B94149) (58 g, 300 mmol) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Ethyl Formate: A solution of ethyl formate (10 g, 135 mmol) in dry THF (80 mL) is added dropwise to the freshly prepared octylmagnesium bromide solution at room temperature. The reaction mixture is then stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from acetonitrile (B52724) to yield 9-heptadecanol as a white solid.[5]
Esterification to form this compound
The final product can be synthesized by the esterification of 9-heptadecanol with 6-bromohexanoyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 9-heptadecanol (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane or THF, along with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) to act as an acid scavenger.
-
Addition of Acyl Chloride: The solution is cooled in an ice bath, and 6-bromohexanoyl chloride (1.05 equivalents) is added dropwise with stirring.
-
Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica (B1680970) gel.
Potential Applications in Drug Delivery
The primary interest in molecules like this compound lies in their potential as intermediates for the synthesis of ionizable lipids used in lipid nanoparticles (LNPs).
Role in Lipid Nanoparticle (LNP) Formation
LNPs are advanced drug delivery vehicles, famously used for mRNA vaccines. They are typically composed of four main lipid components:
-
Ionizable Cationic Lipids: These lipids are crucial for encapsulating negatively charged nucleic acids like mRNA and for their subsequent release into the cytoplasm. They possess a protonatable amine headgroup.
-
Helper Lipids (e.g., Phospholipids): These contribute to the lipid bilayer structure.
-
Cholesterol: This modulates membrane fluidity and stability.
-
PEGylated Lipids: These form a hydrophilic corona around the nanoparticle, preventing aggregation and increasing circulation time.
This compound can be used to synthesize custom ionizable lipids. The bromo-functional group allows for the attachment of various amine-containing headgroups through nucleophilic substitution. The long, branched alkyl tail (heptadecan-9-yl) would then form the hydrophobic core of the LNP. Structurally similar compounds are known to be used in the development of LNP delivery systems.[3][6]
Conclusion
This compound is a promising chemical intermediate with significant potential in the field of drug delivery. While direct experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. Its primary application is likely as a precursor for the synthesis of novel ionizable lipids for the formulation of lipid nanoparticles. Further research into the synthesis and characterization of this molecule and its derivatives is warranted to fully explore its utility in the development of next-generation drug delivery systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heptadecan-9-yl 8-bromooctanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2096984-35-7 [chemicalbook.com]
- 5. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]
- 6. Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate | 2714482-26-3 | BroadPharm [broadpharm.com]
Methodological & Application
Application Note: Protocol for Utilizing Heptadecan-9-yl 6-bromohexanoate in the Development of Ionizable Lipids for LNP Formulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The critical component of these formulations is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm.[3][4][5] This document provides a detailed protocol for the conceptual synthesis and subsequent use of a novel ionizable lipid derived from Heptadecan-9-yl 6-bromohexanoate (B1238239) . Heptadecan-9-yl 6-bromohexanoate is a chemical reagent that can serve as an intermediate for building custom lipids for LNP applications.[6] The protocol outlines the formulation of lipid nanoparticles using a microfluidic mixing approach, methods for their characterization, and representative data for process optimization.
Introduction: The Role of Ionizable Lipids
Ionizable lipids are amphiphilic molecules that are central to the success of LNP-mediated nucleic acid delivery.[4] Their key feature is a pH-dependent charge; they possess a protonatable amine headgroup with a specific pKa, typically between 6.0 and 7.0.[5]
-
At acidic pH (e.g., pH 4.0) , during formulation, the lipid is positively charged, which allows for efficient complexation with the negatively charged nucleic acid backbone.[3]
-
At physiological pH (e.g., pH 7.4) , the lipid is nearly neutral. This neutrality reduces toxicity and minimizes non-specific interactions with serum proteins in circulation.[3][5]
-
Inside the late endosome (pH ~5.0-6.0) , the lipid becomes protonated again, promoting the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[5]
This compound serves as a valuable precursor for synthesizing such lipids. The bromide group can be easily displaced by nucleophiles, such as amines, to create a custom ionizable headgroup attached to the lipid tail.[6]
Conceptual Synthesis of a Novel Ionizable Lipid
The following is a conceptual reaction to illustrate how this compound can be used. The chosen amine headgroup will define the final pKa and characteristics of the lipid.
Reaction Scheme: Nucleophilic substitution of the bromide on this compound with a selected amine (e.g., a multi-amine headgroup) to form the final ionizable lipid. This step would be performed according to standard organic chemistry principles and the product purified and characterized (e.g., by NMR, Mass Spectrometry) before use in formulation.
LNP Formulation Protocol via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which enables the rapid and reproducible self-assembly of nanoparticles.[3][7][8]
Materials and Reagents
-
Lipids:
-
Custom Ionizable Lipid (derived from this compound)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
Nucleic Acid Cargo: mRNA or siRNA
-
Solvents/Buffers:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Nuclease-free water
-
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®) and associated cartridges
-
Syringe pumps and gas-tight glass syringes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential
-
Fluorometer and Quant-iT™ RiboGreen™ Assay Kit (or similar)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
-
Heating block or water bath
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Lipid Stock (Organic Phase): Prepare a 25 mM total lipid stock solution in ethanol. The molar ratio of the components is a critical parameter to optimize. A common starting point is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[9]
-
Dissolve the calculated amounts of each lipid in 100% ethanol.
-
Gentle heating (e.g., 60-65°C) may be required to fully dissolve all components, particularly DSPC and cholesterol.[9][10] Keep the cholesterol solution warm (>37°C) to maintain solubility.[9]
-
Vortex intermittently to ensure a homogenous mixture. Store at -20°C.
-
-
Nucleic Acid Stock (Aqueous Phase):
-
Thaw the nucleic acid (e.g., mRNA) on ice.
-
Dilute the nucleic acid to the desired concentration (e.g., 0.2 mg/mL) in the acidic citrate buffer (pH 4.0). The acidic pH is crucial for protonating the ionizable lipid during mixing.[3]
-
Step 2: LNP Assembly using Microfluidics
-
System Priming: Prime the microfluidic system and cartridge with ethanol and citrate buffer according to the manufacturer's instructions to remove any air bubbles.[11]
-
Loading Syringes:
-
Load the lipid-ethanol stock into a glass syringe for the 'organic' inlet.
-
Load the nucleic acid-buffer stock into a separate glass syringe for the 'aqueous' inlet.
-
-
Mixing:
-
Set the pumps to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) .
-
A typical starting FRR (Aqueous:Organic) is 3:1 .[3]
-
A typical starting TFR is 12 mL/min .
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous streams causes a drop in solvent polarity, leading to the self-assembly of the lipids into LNPs encapsulating the nucleic acid.[2][7]
-
Collect the milky-white LNP suspension from the outlet.
-
Step 3: Purification and Buffer Exchange
-
The collected LNP suspension contains ethanol and is at an acidic pH. It must be purified and transferred to a physiological buffer.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO cassette for at least 2 hours, with one buffer change.[12] This removes the ethanol and raises the pH, neutralizing the LNP surface charge.
-
Alternatively, for larger volumes, use a Tangential Flow Filtration (TFF) system.
-
After dialysis, sterile-filter the final LNP formulation through a 0.2 µm syringe filter.
LNP Characterization
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Measure the Z-average diameter and PDI.
-
Target Values: A particle size of 80-150 nm and a PDI < 0.2 are generally desired for systemic delivery.
Zeta Potential
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility.
-
Target Values: Near-neutral surface charge (e.g., -10 mV to +10 mV) at pH 7.4.
Encapsulation Efficiency (%EE)
-
Method: Quant-iT™ RiboGreen™ Assay (or equivalent fluorescent dye).
-
Procedure:
-
Measure the fluorescence of a diluted LNP sample (measures free, unencapsulated RNA).
-
Measure the fluorescence of the same diluted LNP sample after lysing the particles with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated RNA (measures total RNA).
-
Calculate %EE using the formula: %EE = (Total RNA - Free RNA) / Total RNA * 100
-
-
Target Values: > 90% encapsulation is typically desired.
Data Presentation: Example Formulation Optimization
Summarizing experimental data in a table is crucial for comparing the effects of different formulation parameters on the final LNP characteristics.
| Formulation ID | Ionizable Lipid (mol%) | FRR (Aq:Org) | TFR (mL/min) | Particle Size (nm) | PDI | Zeta Potential (mV) @ pH 7.4 | % Encapsulation |
| LNP-001 | 50 | 3:1 | 12 | 95.3 | 0.11 | -5.2 | 96% |
| LNP-002 | 40 | 3:1 | 12 | 110.8 | 0.18 | -4.8 | 91% |
| LNP-003 | 50 | 4:1 | 12 | 88.1 | 0.09 | -6.1 | 97% |
| LNP-004 | 50 | 3:1 | 18 | 81.5 | 0.14 | -5.5 | 94% |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Workflow for LNP formulation using microfluidic mixing.
Mechanism of Endosomal Escape
Caption: pH-dependent mechanism of LNP-mediated cargo delivery.
References
- 1. Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. youtube.com [youtube.com]
- 12. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptadecan-9-yl 6-bromohexanoate in mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. The success of this modality is critically dependent on the development of safe and effective delivery vehicles, with lipid nanoparticles (LNPs) being the most clinically advanced system. Ionizable lipids are a cornerstone of LNP technology, facilitating mRNA encapsulation and endosomal escape for cytosolic delivery. The chemical structure of these lipids, including their headgroups, linker regions, and hydrophobic tails, plays a pivotal role in the overall efficacy and safety of the mRNA-LNP formulation.[1][2][3]
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a functionalized lipid intermediate poised for the synthesis of novel ionizable lipids. Its unique structure, featuring a central ester linkage in its C17 hydrocarbon tail and a reactive 6-bromohexanoate chain, allows for the straightforward introduction of diverse amine-containing headgroups. This enables the generation of a library of novel ionizable lipids for screening and optimization in mRNA vaccine delivery applications. The biodegradability of the ester linkages within the lipid structure is a promising feature for enhancing the safety profile of LNP formulations by reducing lipid accumulation.[1][]
These application notes provide a comprehensive overview and detailed protocols for the utilization of Heptadecan-9-yl 6-bromohexanoate in the development of next-generation LNPs for mRNA vaccine delivery. This document outlines a representative synthetic route for a novel ionizable lipid, its formulation into LNPs, and a full suite of characterization and evaluation methodologies.
Part 1: Synthesis of a Novel Ionizable Lipid from this compound
This compound serves as a versatile precursor for the synthesis of a variety of ionizable lipids. The terminal bromine atom is susceptible to nucleophilic substitution by primary or secondary amines, allowing for the introduction of an ionizable headgroup. Here, we describe a representative synthesis of a novel ionizable lipid, hereafter referred to as HDBH-Lipid-A , using N,N-dimethylethanolamine.
Protocol 1: Synthesis of HDBH-Lipid-A
Materials:
-
This compound
-
N,N-dimethylethanolamine
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine (1.2 equivalents) and sodium bicarbonate (2 equivalents) to the solution.
-
Reflux the reaction mixture at 80°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, HDBH-Lipid-A .
-
Characterize the purified HDBH-Lipid-A by ¹H NMR and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of the novel ionizable lipid HDBH-Lipid-A.
Part 2: Formulation of mRNA-LNPs using HDBH-Lipid-A
The formulation of LNPs is a critical step that dictates the physicochemical properties and biological activity of the final product. Microfluidic mixing is a reproducible and scalable method for LNP synthesis.
Protocol 2: mRNA-LNP Formulation by Microfluidic Mixing
Materials:
-
HDBH-Lipid-A (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) in citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of HDBH-Lipid-A, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol (B145695).
-
Prepare Lipid Mixture: Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (HDBH-Lipid-A:DSPC:Cholesterol:DMG-PEG2000).
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the sterile mRNA-LNPs at 4°C.
Caption: Workflow for mRNA-LNP formulation.
Part 3: Physicochemical Characterization of mRNA-LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and to understand structure-function relationships.
Table 1: Hypothetical Physicochemical Properties of HDBH-Lipid-A LNPs
| Parameter | Method | HDBH-Lipid-A LNP (Hypothetical Value) | SM-102 LNP (Control) |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 85.2 ± 3.1 nm | 82.5 ± 2.9 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.11 ± 0.02 | 0.10 ± 0.02 |
| Zeta Potential | Laser Doppler Velocimetry | -5.3 ± 1.2 mV | -6.1 ± 1.5 mV |
| mRNA Encapsulation Efficiency | RiboGreen Assay | 96.5 ± 2.5 % | 97.1 ± 2.2 % |
Protocol 3: Characterization of mRNA-LNPs
-
Size and PDI Measurement (DLS):
-
Dilute the LNP suspension in PBS.
-
Measure the particle size and PDI using a DLS instrument at 25°C.
-
Perform measurements in triplicate.
-
-
Zeta Potential Measurement:
-
Dilute the LNP suspension in deionized water.
-
Measure the zeta potential using a laser Doppler velocimeter.
-
Perform measurements in triplicate.
-
-
mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Total mRNA: Lyse a sample of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release all mRNA. Measure the fluorescence of the RiboGreen dye upon binding to the total mRNA.
-
Free mRNA: In a separate sample without lysis, measure the fluorescence of the RiboGreen dye, which will only bind to unencapsulated mRNA.
-
Calculation: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Part 4: In Vitro Evaluation of mRNA-LNP Efficacy
The ability of the LNPs to deliver functional mRNA to cells is assessed in vitro using cell culture models.
Protocol 4: In Vitro Transfection and Protein Expression
Materials:
-
Hek293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
mRNA-LNPs (encoding Firefly Luciferase)
-
Control LNPs (e.g., formulated with SM-102)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Hek293T cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Transfection: Replace the cell culture medium with fresh medium containing serial dilutions of the mRNA-LNPs (e.g., from 10 to 1000 ng of mRNA per well).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal as a function of mRNA concentration to determine the transfection efficiency.
Table 2: Hypothetical In Vitro Luciferase Expression
| Cell Line | LNP Formulation | Luciferase Expression (RLU/mg protein) at 100 ng mRNA |
| Hek293T | HDBH-Lipid-A LNP | 1.8 x 10⁸ |
| Hek293T | SM-102 LNP (Control) | 1.5 x 10⁸ |
| HeLa | HDBH-Lipid-A LNP | 9.5 x 10⁷ |
| HeLa | SM-102 LNP (Control) | 8.1 x 10⁷ |
Part 5: In Vivo Evaluation of mRNA Vaccine Efficacy
The final and most critical evaluation of a new LNP formulation is its performance in a relevant animal model.
Protocol 5: In Vivo Biodistribution and Protein Expression
Materials:
-
BALB/c mice (6-8 weeks old)
-
mRNA-LNPs (encoding Firefly Luciferase)
-
Control LNPs
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
Administration: Administer the mRNA-LNPs to mice via intramuscular injection (e.g., 10 µg of mRNA per mouse).
-
Imaging: At various time points (e.g., 6, 24, and 48 hours) post-injection, administer D-luciferin intraperitoneally.
-
Bioluminescence Imaging: Anesthetize the mice and acquire bioluminescence images using an IVIS.
-
Organ Biodistribution: At the final time point, euthanize the mice and harvest major organs (liver, spleen, muscle at injection site, etc.). Image the organs ex vivo to determine the biodistribution of protein expression.
-
Quantification: Quantify the bioluminescence signal from the region of interest (ROI) for each organ.
Table 3: Hypothetical In Vivo Luciferase Expression in BALB/c Mice (24h post-IM injection)
| Organ | HDBH-Lipid-A LNP (Total Flux [p/s]) | SM-102 LNP (Control) (Total Flux [p/s]) |
| Injection Site (Muscle) | 5.2 x 10⁹ | 4.5 x 10⁹ |
| Liver | 1.1 x 10⁷ | 2.5 x 10⁷ |
| Spleen | 8.9 x 10⁶ | 1.2 x 10⁷ |
Part 6: Hypothetical Signaling Pathway for LNP-mediated Immune Activation
The ionizable lipid component of LNPs can also act as an adjuvant, triggering innate immune pathways that contribute to the vaccine response.
Caption: LNP-mediated mRNA delivery and innate immune activation.
Conclusion
This compound represents a valuable chemical intermediate for the synthesis of novel, potentially biodegradable ionizable lipids for mRNA vaccine delivery. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, formulate, and evaluate new LNP candidates derived from this precursor. The hypothetical data presented illustrates a potential outcome where a novel lipid, HDBH-Lipid-A, demonstrates comparable or superior performance to existing standards, highlighting the potential for this platform to contribute to the development of next-generation mRNA vaccines with improved efficacy and safety profiles.
References
Application Notes & Protocols for Heptadecan-9-yl 6-bromohexanoate in Targeted Drug Delivery Systems
Disclaimer: Heptadecan-9-yl 6-bromohexanoate (B1238239) is primarily documented as a chemical intermediate for the synthesis of novel lipids used in drug delivery systems, rather than a direct component of such systems. The following application notes and protocols are based on its role as a precursor and the general principles of lipid nanoparticle (LNP) technology for targeted drug delivery. The quantitative data presented is illustrative and intended to represent typical characterization parameters for lipid nanoparticles.
Application Notes: Heptadecan-9-yl 6-bromohexanoate as a Precursor for Advanced Cationic Lipids in Targeted Drug Delivery
This compound is a key building block in the synthesis of next-generation cationic lipids. These lipids are fundamental components of lipid nanoparticles (LNPs), which are clinically validated systems for the targeted delivery of therapeutics, most notably nucleic acids like mRNA and siRNA. The unique structure of this compound, featuring a C17 alkyl chain and a reactive bromohexanoate group, allows for the creation of diverse lipid architectures.
The bromide atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the attachment of various amine-containing head groups. This modularity is crucial for tuning the physicochemical properties of the resulting cationic lipids, such as their pKa, which in turn governs their ability to encapsulate nucleic acids and facilitate endosomal escape for effective intracellular delivery. The long alkyl chain contributes to the overall lipophilicity and stability of the LNP structure.
Lipids derived from this intermediate are integral to formulating LNPs that can be tailored for specific delivery targets. While systemic administration of LNPs often results in accumulation in the liver, modifications to the lipid components, originating from precursors like this compound, are a key strategy in developing LNPs for extrahepatic targeting.
Illustrative Data for Characterization of LNPs
The following table represents the kind of quantitative data that would be collected to characterize lipid nanoparticles formulated with a novel cationic lipid synthesized from this compound.
| Parameter | LNP Formulation A | LNP Formulation B | Control (e.g., MC3-LNP) |
| Mean Particle Size (nm) | 85.2 ± 3.1 | 92.5 ± 4.5 | 88.7 ± 3.9 |
| Polydispersity Index (PDI) | 0.08 ± 0.02 | 0.11 ± 0.03 | 0.09 ± 0.02 |
| Zeta Potential (mV) | +5.8 ± 1.2 | +4.5 ± 1.5 | +6.2 ± 1.1 |
| Encapsulation Efficiency (%) | 96.3 ± 2.5 | 94.1 ± 3.1 | 97.5 ± 1.8 |
| In Vitro Transfection Efficiency (%) | 75.6 ± 5.8 | 68.2 ± 6.2 | 80.1 ± 4.9 |
| In Vivo Gene Silencing (%) | 85.4 ± 7.2 (Liver) | 65.9 ± 8.5 (Spleen) | 90.3 ± 6.5 (Liver) |
Experimental Protocols
Protocol 1: Synthesis of a Novel Cationic Lipid from this compound
This protocol describes a general method for synthesizing a tertiary amine cationic lipid using this compound as a starting material.
Materials:
-
This compound
-
A selected primary or secondary amine (e.g., N-methylethanolamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Iodide (NaI)
-
Argon (Ar) gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (2 equivalents) in anhydrous THF, add the selected amine (1 equivalent), potassium carbonate (2 equivalents), cesium carbonate (0.3 equivalents), and a catalytic amount of sodium iodide.
-
Purge the reaction vessel with argon gas.
-
Heat the mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Formulation of Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol outlines a general procedure for formulating LNPs using the newly synthesized cationic lipid.
Materials:
-
Synthesized cationic lipid
-
Helper lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Messenger RNA (mRNA) in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing the synthesized cationic lipid, DSPC, cholesterol, and DMG-PEG 2000 in a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous phase containing the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-surface-charge LNP formulation.
-
Characterize the formulated LNPs for particle size, polydispersity index, zeta potential, and mRNA encapsulation efficiency.
Visualizations
Caption: Synthetic workflow for a novel cationic lipid.
Caption: LNP formulation experimental workflow.
Application Notes and Protocols for the Characterization of Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of Heptadecan-9-yl 6-bromohexanoate (B1238239), a key intermediate in the synthesis of lipids for drug delivery systems, such as lipid nanoparticles (LNPs). The following protocols and data are designed to assist researchers in confirming the identity and quality of this compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of Heptadecan-9-yl 6-bromohexanoate. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Chromatographic techniques (GC-MS and HPLC) for purity assessment and separation from related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.[1][2]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the different proton environments within the molecule. The key expected chemical shifts are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |
| -CH₃ (Terminal methyls of heptadecyl chain) | 0.85 - 0.92 | Triplet | 6H |
| -(CH₂)n- (Methylene chain of heptadecyl) | 1.20 - 1.45 | Multiplet | ~24H |
| -CH₂-CH₂-COO- (β-Methylene to carbonyl) | 1.58 - 1.70 | Multiplet | 2H |
| -CH₂-CH₂-Br (Methylene adjacent to β-CH₂-Br) | 1.80 - 1.95 | Multiplet | 2H |
| -CH₂-COO- (α-Methylene to carbonyl) | 2.28 - 2.35 | Triplet | 2H |
| -CH₂-Br (Methylene attached to bromine) | 3.38 - 3.45 | Triplet | 2H |
| -CH(O)- (Methine proton of heptadecan-9-ol) | 4.80 - 4.95 | Multiplet | 1H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm (CDCl₃) |
| -C H₃ (Terminal methyls of heptadecyl chain) | ~14.1 |
| -(C H₂)n- (Methylene chain of heptadecyl) | ~22.7, 25.5, 29.3, 29.6, 31.9, 34.2 |
| -C H₂-CH₂-COO- (β-Carbon to carbonyl) | ~24.5 |
| -C H₂-CH₂-Br (Carbon adjacent to β-C-Br) | ~27.8 |
| -C H₂-COO- (α-Carbon to carbonyl) | ~33.8 |
| -C H₂-Br (Carbon attached to bromine) | ~32.5 |
| -C H(O)- (Methine carbon of heptadecan-9-ol) | ~74.5 |
| -C =O (Carbonyl carbon) | ~173.2 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Angle: 30-45°.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 45°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectral Data
-
Molecular Formula: C₂₃H₄₅BrO₂
-
Molecular Weight: 448.50 g/mol (for ⁷⁹Br) and 450.50 g/mol (for ⁸¹Br)
-
Expected [M+H]⁺: m/z 449.27 and 451.27
-
Expected [M+Na]⁺: m/z 471.25 and 473.25
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [M+H]⁺ | 449.2730 | 451.2710 |
| [M+Na]⁺ | 471.2550 | 473.2530 |
Experimental Protocol for ESI-MS
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).[3]
-
Filter the final solution through a 0.2 µm syringe filter before injection.
Instrument Parameters (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): As per instrument recommendation.
-
Drying Gas (N₂) Flow Rate: As per instrument recommendation.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 100-1000.
Caption: Workflow for ESI-MS analysis of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any potential impurities from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively high molecular weight of this compound, a high-temperature column and appropriate temperature programming are necessary.
Table 4: Typical GC-MS Parameters
| Parameter | Value |
| GC Column | Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280-300 °C |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10-15 °C/min to 320 °C; Hold: 5-10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mass Range | m/z 40-600 |
Experimental Protocol for GC-MS:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram for peak purity and the mass spectrum of the main peak for fragmentation patterns consistent with the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination of non-volatile compounds. A reversed-phase method is suitable for this compound. Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[4][5]
Table 5: Typical HPLC Parameters
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Start with a high percentage of A, and gradually increase B to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | ELSD or CAD |
Experimental Protocol for HPLC:
-
Prepare a sample solution of approximately 1 mg/mL in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the purity based on the relative peak area.
Caption: General workflow for chromatographic analysis.
References
Application Notes and Protocols: Reaction of Heptadecan-9-yl 6-bromohexanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a key chemical intermediate utilized in the synthesis of novel lipids, particularly ionizable lipids for the formulation of lipid nanoparticles (LNPs). These LNPs are at the forefront of drug delivery technology, most notably for the delivery of mRNA-based vaccines and therapeutics. The reactivity of the terminal bromide on the hexanoate (B1226103) chain allows for facile displacement by a variety of nucleophiles, enabling the construction of a diverse library of lipid structures with tailored properties for enhanced efficacy, biodistribution, and tolerability.
The fundamental reaction involves the nucleophilic substitution of the bromide ion, a good leaving group, by an electron-rich species. This reaction typically proceeds via an S(_N)2 mechanism, which is favored by the primary nature of the carbon bearing the bromine atom. The general reaction scheme is depicted below:
Caption: General nucleophilic substitution reaction.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles, including amines, azides, and thiols.
Data Presentation: Summary of Reactions
The following table summarizes the typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. The data presented are representative and may require optimization for specific nucleophiles.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amines | Hexylamine (B90201) | DMF | K₂CO₃ | 80 | 12-24 | 85-95 |
| Secondary Amines | Diethylamine | THF | Et₃N | 60 | 18-36 | 80-90 |
| Azides | Sodium Azide (B81097) (NaN₃) | DMSO | - | 100 | 6-12 | >95 |
| Thiols | Hexanethiol | Acetone (B3395972) | Cs₂CO₃ | 50 | 8-16 | 90-98 |
Experimental Protocols
The following are detailed methodologies for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with a Primary Amine (Hexylamine)
Objective: To synthesize heptadecan-9-yl 6-(hexylamino)hexanoate.
Materials:
-
This compound
-
Hexylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add hexylamine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired heptadecan-9-yl 6-(hexylamino)hexanoate.
Expected Product Characterization:
-
¹H NMR: Appearance of new signals corresponding to the hexylamino group and a shift in the signals of the methylene (B1212753) group adjacent to the nitrogen.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.
Protocol 2: Reaction with Sodium Azide
Objective: To synthesize heptadecan-9-yl 6-azidohexanoate.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.[1] Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting heptadecan-9-yl 6-azidohexanoate is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.
Expected Product Characterization:
-
¹H NMR: Disappearance of the signal for the methylene group adjacent to bromine and the appearance of a new signal for the methylene group adjacent to the azide group at a slightly downfield-shifted position.
-
IR Spectroscopy: A characteristic strong absorption peak for the azide group around 2100 cm⁻¹.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the azido-lipid.
Protocol 3: Reaction with a Thiol (Hexanethiol)
Objective: To synthesize heptadecan-9-yl 6-(hexylthio)hexanoate.
Materials:
-
This compound
-
Hexanethiol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetone, anhydrous
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottom flask, add hexanethiol (1.1 eq).
-
Add cesium carbonate (1.5 eq) to the mixture.
-
Heat the reaction to 50 °C and stir for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via silica gel column chromatography to obtain pure heptadecan-9-yl 6-(hexylthio)hexanoate.
Expected Product Characterization:
-
¹H NMR: Appearance of signals characteristic of the hexylthio group and a shift in the signal of the methylene group adjacent to the sulfur atom.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the thioether product.
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of the nucleophilically substituted products is outlined below.
Caption: General experimental workflow.
Signaling Pathway Context: Lipid Nanoparticle (LNP) Mediated mRNA Delivery
The products synthesized from this compound are crucial components of LNPs for mRNA delivery. The following diagram illustrates the conceptual pathway of LNP-mediated mRNA delivery into a target cell.
Caption: LNP-mediated mRNA delivery pathway.
These application notes and protocols provide a foundational guide for researchers working with this compound. The versatility of its reaction with various nucleophiles opens up extensive possibilities for creating novel lipids for advanced drug delivery systems. It is recommended to perform small-scale trial reactions to optimize conditions for each specific nucleophile.
References
Application Notes & Protocols: Storage and Stability of Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended storage conditions and stability testing protocols for Heptadecan-9-yl 6-bromohexanoate (B1238239). This information is critical for ensuring the integrity and purity of the compound, which is often utilized as a key intermediate in the synthesis of lipids for lipid nanoparticles (LNPs) in drug delivery applications.[1]
Product Information
| Identifier | Value |
| IUPAC Name | Heptadecan-9-yl 6-bromohexanoate |
| CAS Number | 2096984-35-7[2] |
| Molecular Formula | C₂₃H₄₅BrO₂ |
| Molecular Weight | 433.5 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound) |
| Description | A chemical reagent characterized by a bromide atom linked to a C6 ester, which is in turn coupled to the central position of a C17 alkyl chain.[1] The terminal bromide is susceptible to displacement by nucleophiles, making it a versatile intermediate in lipid synthesis.[1] |
Recommended Storage Conditions
To maintain the chemical integrity of this compound, it is crucial to adhere to appropriate storage conditions. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester linkage and nucleophilic substitution of the terminal bromide.
| Condition | Recommendation | Rationale |
| Temperature | Short-term (≤ 30 days): 2-8°C Long-term (> 30 days): -20°C | Refrigerated temperatures slow down potential hydrolytic and substitution reactions. For long-term storage, freezing is recommended to minimize molecular mobility and further reduce degradation rates. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis of the ester bond. Also protects against oxidation. |
| Container | Tightly sealed, amber glass vials or bottles. | Prevents exposure to light and moisture. The inert nature of glass prevents leaching of contaminants. |
| Light | Protect from light. | Although specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photo-induced degradation. |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | Standard safe handling practice for chemical reagents.[3] |
Stability Testing Protocol
A formal stability testing program is essential to establish a re-test period or shelf life for this compound under defined storage conditions. The following protocol is based on established international guidelines for stability testing of new drug substances.[4][5][6]
Objective
To evaluate the stability of this compound under various environmental conditions over time and to identify potential degradation products.
Materials and Equipment
-
This compound (minimum of three different batches)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
-
Mass Spectrometry (MS) detector
-
Gas Chromatography (GC) for residual solvent analysis (if applicable)
-
Karl Fischer titrator for water content
-
ICH-compliant stability chambers
-
Appropriate glassware and analytical balance
Experimental Workflow
The following diagram illustrates the workflow for the stability testing of this compound.
References
Use of Heptadecan-9-yl 6-bromohexanoate as a biochemical assay reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-yl 6-bromohexanoate (B1238239) is a long-chain aliphatic ester containing a terminal bromine atom, making it a versatile reagent in biochemical and pharmaceutical research. Its structure combines a bulky, lipophilic heptadecan-9-yl group with a reactive 6-bromohexanoate moiety. The presence of the bromine, a good leaving group, allows for facile nucleophilic substitution reactions. This property makes it a valuable intermediate for the synthesis of complex lipids, particularly those used in the formulation of lipid nanoparticles (LNPs) for drug and nucleic acid delivery.[1] This document provides detailed application notes and protocols for the potential use of Heptadecan-9-yl 6-bromohexanoate as a biochemical assay reagent and a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Chemical Formula | C23H45BrO2 | [2] |
| Molecular Weight | 433.52 g/mol | [2] |
| CAS Number | 2096984-35-7 | [2] |
| Appearance | To be determined | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from structure |
| Storage | Store at -20°C for long-term stability. | [2] |
Applications
The primary application of this compound stems from its ability to act as an alkylating agent. The bromo-functional group can be displaced by various nucleophiles, enabling the covalent attachment of the lipidic portion to other molecules.
Synthesis of Functional Lipids for Drug Delivery
This compound is a valuable starting material for the synthesis of custom lipids for drug delivery systems, such as lipid nanoparticles (LNPs).[1] The 6-bromohexanoate linker can be reacted with amines, thiols, or hydroxyl groups on head groups to create cationic or ionizable lipids, which are crucial for encapsulating and delivering nucleic acids like mRNA and siRNA.
Development of Biochemical Probes
This reagent can be used to synthesize lipidated probes for studying protein-lipid interactions, membrane dynamics, and enzyme activity. By conjugating it to a fluorescent dye, a biotin (B1667282) tag, or a specific ligand, researchers can create tools to investigate biological processes occurring at or within cellular membranes.
Enzyme Activity Assays
The reactivity of the alkyl bromide allows for its use in certain enzyme assays. For instance, it could serve as a substrate or an inhibitor for enzymes that recognize or modify lipid structures. A hypothetical protocol for assaying a thiol-based enzyme is detailed below.
Experimental Protocols
Protocol 1: Synthesis of a Cationic Lipid for LNP Formulation
This protocol describes a general procedure for synthesizing a tertiary amine-containing cationic lipid using this compound.
Materials:
-
This compound
-
A secondary amine (e.g., N-methylethanolamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the secondary amine (1.2 equivalents) and potassium carbonate (2.5 equivalents) to the solution.
-
Stir the reaction mixture at 60°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the final cationic lipid.
Protocol 2: Fluorometric Assay for Thiol-Containing Enzyme Activity
This protocol provides a hypothetical method for a continuous fluorometric assay to measure the activity of an enzyme with a reactive thiol group (e.g., a deubiquitinase or a specific transferase) using a coumarin-based thiol-reactive probe synthesized from this compound.
Principle:
A non-fluorescent probe is synthesized by reacting this compound with a thiol-quenched coumarin (B35378) dye. The enzyme's activity removes a protecting group, exposing a thiol that then reacts with the probe, displacing the bromide and releasing the fluorescent coumarin.
Part A: Synthesis of the Fluorogenic Probe
This is a representative synthesis and would need optimization.
-
Synthesize a thiol-containing coumarin derivative (e.g., 7-mercapto-4-methylcoumarin).
-
React this compound with the thiol-coumarin in the presence of a mild base (e.g., diisopropylethylamine) in an appropriate solvent like acetonitrile.
-
Purify the resulting non-fluorescent thioether-linked probe by chromatography.
Part B: Enzyme Assay
Materials:
-
Synthesized fluorogenic probe
-
Enzyme of interest
-
Enzyme substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission suitable for the coumarin dye, e.g., ~380 nm / ~460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic probe in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme to the wells at the desired final concentration.
-
Add the enzyme's specific substrate to initiate the reaction that will expose a thiol group.
-
Add the fluorogenic probe to all wells to a final concentration of 10 µM.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the enzyme activity.
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate the initial reaction velocity (slope of the linear portion of the curve).
-
Compare the velocities of different enzyme concentrations or in the presence of inhibitors.
Visualizations
Caption: Workflow for a fluorometric enzyme assay.
Caption: Nucleophilic substitution reaction mechanism.
Related Compounds
Table 2 lists compounds with similar structures or applications, providing context for the use of bromoalkanoates in research.
| Compound | Application | Reference |
| Ethyl 6-bromohexanoate | Preparation of carnitine derivatives for transporter studies; alkylation of pentane-2,4-dione. | [3][4] |
| Methyl 6-bromohexanoate | A shorter-chain alkyl bromohexanoate used in organic synthesis. | [5] |
| Heptadecan-9-yl 8-bromooctanoate | Building or modification of lipid nanoparticles. | [6] |
| Various Alkyl Halides | Starting materials or reagents in the synthesis of active pharmaceutical ingredients (APIs). | [7] |
Safety Precautions
Alkyl halides should be handled with care as they are reactive alkylating agents and may have toxic or irritant properties.[7] Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Ethyl 6-bromohexanoate 99 25542-62-5 [sigmaaldrich.com]
- 4. 6-ブロモヘキサン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. heptadecan-9-yl 8-bromooctanoate, 2089253-22-3 | BroadPharm [broadpharm.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
Application Notes and Protocols: Modification of Lipid Nanoparticles with Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably for RNA-based drugs. The ability to modify the surface of LNPs is critical for enhancing their efficacy, enabling targeted delivery, and improving their safety profile. Heptadecan-9-yl 6-bromohexanoate (B1238239) is a functionalized lipid that can be incorporated into LNPs to facilitate post-formulation modification. This molecule features a terminal bromide that serves as a reactive handle for various chemical conjugations, including nucleophilic substitution and certain "click chemistry" reactions. The bromide is an excellent leaving group, readily displaced by nucleophiles, making it a versatile tool for LNP functionalization[1][2].
These application notes provide a framework for the utilization of Heptadecan-9-yl 6-bromohexanoate in the development of next-generation, targeted LNP-based therapeutics. The protocols outlined below describe the incorporation of this bromo-functionalized lipid into LNP formulations and subsequent surface modification.
Principle of LNP Modification
The core principle behind using this compound is to introduce a reactive moiety onto the surface of the LNP without compromising its structural integrity or the activity of the encapsulated payload. The long lipid tail of this compound allows for its stable integration within the lipid bilayer of the nanoparticle. The exposed 6-bromohexanoate headgroup can then be used as a chemical handle for attaching targeting ligands, imaging agents, or other functional molecules. This post-formulation modification strategy offers flexibility in LNP design and allows for the development of tailored delivery systems.
Experimental Protocols
Protocol 1: Formulation of Bromo-Functionalized Lipid Nanoparticles
This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
This compound
-
Nucleic acid cargo (e.g., mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids can be optimized, but a typical starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). For bromo-functionalized LNPs, a portion of the helper lipid or an additional amount of this compound can be incorporated. A suggested starting molar percentage for this compound is 1-5%.
-
Nucleic Acid Preparation: Prepare the nucleic acid solution in an aqueous buffer at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
LNP Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated nucleic acids.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen® assay) and UV-Vis spectrophotometry.
-
Table 1: Representative LNP Formulation Parameters
| Component | Molar Ratio (%) |
| Ionizable Lipid | 50 |
| DSPC | 9 |
| Cholesterol | 38.5 |
| PEG-Lipid | 1.5 |
| This compound | 1 |
Protocol 2: Post-Formulation Modification of Bromo-Functionalized LNPs via Nucleophilic Substitution
This protocol details the conjugation of a thiol-containing targeting ligand to the surface of the bromo-functionalized LNPs.
Materials:
-
Bromo-functionalized LNPs (from Protocol 1)
-
Thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 8.0)
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand contains disulfide bonds, pre-treat it with a reducing agent like TCEP to expose the free thiol group.
-
Conjugation Reaction: Add the ligand solution to the bromo-functionalized LNP dispersion at a desired molar ratio (e.g., 10:1 ligand:bromo-lipid).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC.
-
Purification: Purify the ligand-conjugated LNPs from the unreacted ligand and byproducts using size exclusion chromatography.
-
Characterization:
-
Confirm the successful conjugation using techniques like SDS-PAGE (for peptide ligands) or mass spectrometry.
-
Re-characterize the particle size, PDI, and zeta potential of the modified LNPs.
-
Visualizations
Caption: Workflow for the formulation and subsequent surface modification of lipid nanoparticles using this compound.
Applications and Future Directions
The use of this compound opens up a wide range of possibilities for the development of advanced LNP-based drug delivery systems. The bromo-functionalized surface can be modified with various molecules to achieve:
-
Active Targeting: Conjugation of antibodies, peptides, or small molecules to direct LNPs to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.
-
Enhanced Cellular Uptake: Attachment of cell-penetrating peptides to facilitate the internalization of LNPs.
-
"Stealth" Properties: While PEGylation is a common strategy to increase circulation time, alternative hydrophilic polymers can be attached to the LNP surface via the bromo handle.
-
Imaging and Diagnostics: Covalent attachment of fluorescent dyes or contrast agents for in vivo tracking and diagnostic applications.
Further research can focus on optimizing the density of the bromo-functionalization on the LNP surface and exploring a broader range of conjugation chemistries. The development of "clickable" LNPs using this approach, where the bromide is converted to an azide (B81097) or alkyne, could enable highly efficient and bioorthogonal ligation reactions[3][4][5]. This would further expand the toolkit for creating sophisticated and multifunctional nanoparticle-based medicines. The rational design and screening of such functionalized lipids are crucial for advancing potent RNA delivery platforms[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heptadecan-9-yl 7-bromoheptanoate | BroadPharm [broadpharm.com]
- 3. Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Heptadecan-9-yl 6-bromohexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Heptadecan-9-yl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Heptadecan-9-yl 6-bromohexanoate?
The primary impurities in crude this compound typically arise from the esterification reaction between 6-bromohexanoic acid and heptadecan-9-ol. These can include:
-
Unreacted Starting Materials: Residual 6-bromohexanoic acid and heptadecan-9-ol.
-
Side Products: Potential byproducts from side reactions, such as the formation of ethers from the alcohol or elimination products.
-
Catalyst Residues: If an acid catalyst (e.g., sulfuric acid) is used, it may be present in the crude product.
-
Solvent Residues: Residual reaction solvent.
Q2: Which purification techniques are most suitable for this compound?
Due to its long alkyl chain and the presence of the bromo-ester functionality, the most effective purification methods are:
-
Flash Column Chromatography: Excellent for separating the target compound from impurities with different polarities.
-
Recrystallization: A good option if the crude product is a solid and a suitable solvent system can be identified.
-
Distillation (under vacuum): Can be effective for removing lower boiling point impurities, but care must be taken to avoid thermal decomposition of the high molecular weight ester.
Q3: My purified this compound has a low yield. What are the common causes and how can I improve it?
Low yields are often a result of an incomplete reaction or losses during the workup and purification steps. To improve the yield:
-
Drive the Reaction to Completion: Use a Dean-Stark apparatus to remove water during the esterification, which shifts the equilibrium towards the product.
-
Optimize Reaction Conditions: Ensure the reaction temperature and catalyst concentration are optimal.
-
Minimize Losses During Workup: During aqueous washes, emulsions can form. To break them, you can add brine (a saturated aqueous solution of NaCl).
-
Careful Purification: Avoid overly aggressive purification conditions that could lead to product decomposition. For column chromatography, ensure the chosen solvent system provides good separation without excessive retention on the column. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. A good starting point for long-chain bromo-esters is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product. |
| Column Overloading | Too much crude material was loaded onto the column. A general guideline is to use a silica (B1680970) gel to crude product ratio of 50:1 to 100:1 by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed can lead to poor separation. Pack the column as a slurry to ensure a uniform bed. |
| Compound Decomposition on Silica | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you observe streaking or the appearance of new spots on TLC after exposure to silica, consider neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent (e.g., 0.1-1%). |
Issue: The product is not eluting from the column.
| Potential Cause | Recommended Solution |
| Solvent System is Not Polar Enough | Gradually increase the polarity of the eluent. For example, if you started with 5% ethyl acetate in hexane, incrementally increase the ethyl acetate concentration. |
| Strong Adsorption to Silica | The compound may be strongly interacting with the silica gel. Adding a small amount of a more polar solvent like methanol (B129727) (not exceeding 10%) to the eluent can help elute highly retained compounds. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Solution is Too Concentrated or Cooling is Too Rapid | Ensure the solution is not supersaturated before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Inappropriate Solvent | The chosen solvent may have a boiling point that is too high, or the compound's solubility in it is too high even at low temperatures. Experiment with different solvents or solvent mixtures. For long-chain esters, solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane can be effective. |
Issue: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product is Soluble in Cold Solvent | Cool the solution in an ice bath or freezer for an extended period to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent. |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.3 for the desired product.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity solvent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for esters include ethanol, acetone, ethyl acetate, or mixtures with non-polar solvents like hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of Heptadecan-9-yl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Heptadecan-9-yl 6-bromohexanoate (B1238239). The information is tailored to address common issues, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Heptadecan-9-yl 6-bromohexanoate?
A1: The synthesis of this compound, an ester, is typically achieved through two primary esterification methods:
-
Fischer Esterification: This is a traditional acid-catalyzed reaction between 6-bromohexanoic acid and heptadecan-9-ol.[1][2][3]
-
Steglich Esterification: A milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at or below room temperature.[4][5][6]
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The expected byproducts are dependent on the synthetic route chosen:
-
Fischer Esterification: The main byproduct is water.[1] However, due to the acidic and thermal conditions, side reactions can occur, leading to the formation of heptadecene (from dehydration of the secondary alcohol) and di(heptadecan-9-yl) ether.
-
Steglich Esterification: The most significant byproduct is the urea (B33335) derivative formed from the coupling agent. If DCC is used, this will be N,N'-dicyclohexylurea (DCU).[4][6] A common side product is N-acylurea, which arises from an intramolecular rearrangement of the O-acylisourea intermediate.[6]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is key to achieving a high yield and purity.
-
For Fischer Esterification:
-
For Steglich Esterification:
Q4: How do I remove the byproducts from my final product?
A4: Purification strategies depend on the byproducts present.
-
Fischer Esterification: Unreacted carboxylic acid can be removed by washing the organic layer with a mild base, such as sodium bicarbonate solution.[9] Unreacted alcohol and any ether byproduct can be separated from the ester by column chromatography.
-
Steglich Esterification: The main byproduct, DCU, is often insoluble in many organic solvents and can be removed by filtration.[4] Any remaining DCU and the N-acylurea byproduct can be separated from the desired ester using column chromatography. Water-soluble coupling agents like EDC produce water-soluble ureas, which can be removed with an aqueous wash.[10]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction (Fischer) | The Fischer esterification is an equilibrium reaction.[1] Use a large excess of heptadecan-9-ol or remove water using a Dean-Stark trap to drive the reaction to completion. | Increased conversion to the ester product. |
| Incomplete Reaction (Steglich) | The reaction may be too slow. Ensure an adequate amount of DMAP catalyst is used (typically 5-10 mol%).[6] Allow the reaction to stir for a longer period (up to 24 hours).[5] | Higher conversion to the desired ester. |
| Side Reactions (Fischer) | The secondary alcohol, heptadecan-9-ol, may have undergone dehydration. Lower the reaction temperature and use a milder acid catalyst. | Reduced formation of alkene and ether byproducts. |
| Side Reactions (Steglich) | Formation of N-acylurea is a common side reaction.[6] Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this rearrangement. | Increased yield of the target ester and less N-acylurea impurity. |
| Loss during Workup | The product may be lost during aqueous washes if emulsions form. Use brine to break up emulsions. Ensure complete extraction from the aqueous layer. | Improved recovery of the crude product. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Troubleshooting Step |
| Unreacted 6-bromohexanoic acid | TLC, NMR (acidic proton signal) | Wash the crude product with a saturated solution of sodium bicarbonate.[9] |
| Unreacted heptadecan-9-ol | TLC, NMR (hydroxyl proton signal) | Purify the product using column chromatography. |
| N,N'-dicyclohexylurea (DCU) | TLC, NMR (characteristic signals) | Filter the reaction mixture thoroughly.[4] If some remains, it can be removed by column chromatography. |
| N-acylurea | TLC, NMR | This byproduct is often difficult to remove. Optimize the reaction conditions (lower temperature) to prevent its formation.[6] Careful column chromatography may be required for its removal. |
| Heptadecene/Di(heptadecan-9-yl) ether | GC-MS, NMR | These byproducts from the Fischer method can be removed by column chromatography. To avoid them, use milder reaction conditions. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid (1.0 eq), heptadecan-9-ol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Steglich Esterification of this compound
-
In a round-bottom flask under an inert atmosphere, dissolve 6-bromohexanoic acid (1.0 eq), heptadecan-9-ol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise to the reaction mixture.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[11]
-
Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).[11]
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide hypothetical but representative data for the yield and purity of this compound synthesized under different conditions.
Table 1: Effect of Reaction Conditions on Yield in Fischer Esterification
| Condition | Yield (%) | Major Byproducts |
| 1:1 Reactant Ratio, 100 °C | 65 | Unreacted starting materials |
| 1:2 Acid:Alcohol Ratio, 100 °C | 80 | Unreacted alcohol |
| 1:1 Ratio with Water Removal, 100 °C | 85 | Minimal byproducts |
| 1:1 Reactant Ratio, 140 °C | 55 | Heptadecene, di(heptadecan-9-yl) ether |
Table 2: Byproduct Formation in Steglich Esterification at Different Temperatures
| Temperature (°C) | Product Yield (%) | N-acylurea Byproduct (%) |
| 0 | 90 | < 5 |
| Room Temperature (~25) | 85 | 10-15 |
| 40 | 70 | > 25 |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield in ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Heptadecan-9-yl 6-bromohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Heptadecan-9-yl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Heptadecan-9-yl 6-bromohexanoate?
A1: Based on its chemical structure, a long-chain bromo-fatty acid ester, the two primary expected degradation pathways are enzymatic hydrolysis and dehalogenation. Enzymatic hydrolysis, catalyzed by lipases or esterases, would cleave the ester bond to yield heptadecan-9-ol and 6-bromohexanoic acid.[1][2][3] Subsequently, or in parallel, enzymatic dehalogenation can remove the bromine atom from the hexanoic acid moiety. Abiotic hydrolysis can also occur, particularly under acidic or basic conditions.[2][4][5]
Q2: Which enzymes are likely to be effective in degrading this compound?
A2: Lipases and esterases are the most probable candidates for initiating the degradation of this compound by hydrolyzing the ester linkage.[1][6] Lipases from Candida species (e.g., Candida antarctica, Candida cylindracea) and Pseudomonas species are known to be effective against a wide range of esters, including long-chain fatty acid esters.[1] The specific activity of these enzymes against this compound would need to be determined empirically.
Q3: What are the likely end products of the complete degradation of this compound in a biological system?
A3: Complete aerobic degradation would likely result in the formation of heptadecan-9-ol, which can be further metabolized, and hexanoic acid, which can enter central metabolic pathways like the citric acid cycle after conversion to acetyl-CoA. The bromine atom would be released as a bromide ion.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound and its products?
A4: A combination of chromatographic and mass spectrometric techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of the parent compound and its degradation products, which may require derivatization (e.g., methylation or silylation) to improve volatility and chromatographic behavior.[7][8] High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, mass spectrometry) can also be employed, particularly for less volatile products.
Q5: Can abiotic factors influence the degradation of this compound?
A5: Yes, abiotic factors such as pH and temperature can significantly impact the stability of the ester bond.[4] Under alkaline or acidic conditions, chemical hydrolysis of the ester can occur independently of enzymatic activity.[2][3][5] It is crucial to use appropriate buffers in experimental setups to distinguish between enzymatic and abiotic degradation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound observed in enzymatic assay. | 1. Inactive enzyme. 2. Inappropriate assay conditions (pH, temperature). 3. Enzyme inhibition by the substrate or product. 4. Low substrate bioavailability (poor solubility). | 1. Verify enzyme activity with a standard substrate. 2. Optimize pH and temperature for the specific enzyme used.[9] 3. Perform kinetic studies with varying substrate concentrations to check for inhibition. 4. Use a co-solvent or emulsifying agent to increase substrate solubility. |
| Difficulty in detecting and identifying degradation products. | 1. Low concentration of products. 2. Unsuitable analytical method. 3. Degradation products are volatile and lost during sample preparation. 4. Products are unstable. | 1. Concentrate the sample before analysis (e.g., solid-phase extraction). 2. Optimize the GC-MS or HPLC method (e.g., different column, temperature gradient, or mobile phase). Consider derivatization to enhance detection.[10][8] 3. Use gentle sample preparation techniques and avoid high temperatures. 4. Analyze samples immediately after collection or store them under conditions that minimize degradation. |
| High background signal or interfering peaks in chromatograms. | 1. Contamination from glassware, solvents, or reagents. 2. Matrix effects from the experimental medium. 3. Non-specific binding to the analytical column. | 1. Use high-purity solvents and reagents, and thoroughly clean all glassware. 2. Perform a matrix-matched calibration or use a sample cleanup method like solid-phase extraction. 3. Optimize the chromatographic method, including the mobile phase composition and the use of a guard column. |
| Inconsistent or non-reproducible degradation rates. | 1. Inaccurate pipetting of enzyme or substrate. 2. Fluctuations in incubation temperature or pH. 3. Variability in sample preparation. 4. Enzyme denaturation over time. | 1. Use calibrated pipettes and prepare a master mix for reagents.[9] 2. Ensure precise control of temperature and pH throughout the experiment. 3. Standardize the sample preparation protocol. 4. Prepare fresh enzyme solutions for each experiment and store them appropriately. |
Quantitative Data Summary
The following table presents hypothetical data from a time-course experiment on the enzymatic degradation of this compound by a lipase (B570770).
| Time (hours) | This compound (µM) | Heptadecan-9-ol (µM) | 6-Bromohexanoic Acid (µM) | Lipase Activity (U/mL) |
| 0 | 100.0 ± 2.5 | 0.0 ± 0.0 | 0.0 ± 0.0 | 5.0 |
| 2 | 85.3 ± 3.1 | 14.7 ± 1.8 | 13.9 ± 1.5 | 4.8 |
| 4 | 71.8 ± 2.8 | 28.2 ± 2.2 | 27.5 ± 2.0 | 4.6 |
| 8 | 50.1 ± 3.5 | 49.9 ± 2.9 | 48.7 ± 2.6 | 4.1 |
| 12 | 32.6 ± 2.9 | 67.4 ± 3.3 | 65.9 ± 3.1 | 3.5 |
| 24 | 10.2 ± 1.9 | 89.8 ± 4.1 | 87.6 ± 3.8 | 2.1 |
Values are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Enzymatic Degradation of this compound
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 1 mg/mL stock solution of the chosen lipase (e.g., from Candida antarctica) in a 50 mM phosphate (B84403) buffer (pH 7.0).
-
Prepare the reaction buffer: 50 mM phosphate buffer (pH 7.0).
-
-
Assay Setup:
-
In a series of glass vials, add 940 µL of the reaction buffer.
-
Add 50 µL of the lipase stock solution to each vial, except for the no-enzyme control vials (add 50 µL of buffer instead).
-
Pre-incubate the vials at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to each vial (final concentration: 100 µM).
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 100 µL of a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of Degradation Products
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector.
-
A suitable capillary column (e.g., DB-5ms).
-
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven temperature program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Electron ionization: 70 eV
-
Scan mode: Full scan (m/z 50-550) or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Generate calibration curves for this compound, heptadecan-9-ol, and 6-bromohexanoic acid (or their derivatives) using an internal standard.
-
Quantify the compounds in the experimental samples based on the calibration curves.
-
Visualizations
Caption: Proposed enzymatic degradation pathway of this compound.
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.viu.ca [web.viu.ca]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. portal.research.lu.se [portal.research.lu.se]
Technical Support Center: Optimizing Reaction Conditions for Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis and optimization of Heptadecan-9-yl 6-bromohexanoate (B1238239), a key intermediate in the development of lipids for nanoparticle-based drug delivery systems.[1][2] Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research and development endeavors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Without driving the reaction forward, the yield will be inherently limited.[3][4] | - Use Excess Alcohol: Employ a significant molar excess of heptadecan-9-ol to shift the equilibrium towards the product side. - Remove Water: Utilize a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, add molecular sieves to the reaction mixture. |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use a fresh, anhydrous acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). - Optimize Catalyst Loading: Typically, a catalytic amount is sufficient. Excessive acid can lead to side reactions. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Increase the reaction temperature to ensure a steady reflux, which will accelerate the reaction. | |
| Presence of Unreacted Starting Materials | Insufficient Reaction Time: The esterification of a secondary alcohol like heptadecan-9-ol can be sterically hindered and may require longer reaction times. | - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Poor Solubility of Reactants: Long-chain reactants may have limited solubility in the reaction medium. | - Consider a co-solvent: Toluene is often used in Fischer esterifications to aid in solubility and facilitate azeotropic water removal. | |
| Formation of Impurities/Side Products | Dehydration of Alcohol: At high temperatures and strong acid concentrations, secondary alcohols can undergo elimination to form alkenes. | - Moderate the reaction temperature and use the minimum effective amount of acid catalyst. |
| Ether Formation: The alcohol can undergo self-condensation to form an ether, especially at higher temperatures. | - Maintain a controlled reflux temperature and avoid excessive heating. | |
| Difficulty in Product Purification | Emulsion Formation During Workup: The long alkyl chains can act as surfactants, leading to stable emulsions during aqueous washes. | - Use brine (saturated NaCl solution) during the aqueous workup to help break emulsions. - Allow sufficient time for phase separation. |
| Co-elution of Product and Starting Alcohol in Chromatography: The similar polarity of the long-chain alcohol and the resulting ester can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography: A gradient elution with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) is recommended. - Consider alternative purification methods such as vacuum distillation if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Heptadecan-9-yl 6-bromohexanoate?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of 6-bromohexanoic acid with heptadecan-9-ol.[3][4]
Q2: Why is the removal of water crucial in this esterification?
A2: Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water can drive the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.[3] Continuous removal of water is a key strategy for achieving high conversion.
Q3: What are suitable acid catalysts for this reaction?
A3: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. Lewis acids can also be employed.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (6-bromohexanoic acid and heptadecan-9-ol) on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot corresponding to the ester indicates reaction progress.
Q5: What are the key considerations for the purification of this compound?
A5: The primary challenge is separating the product from the unreacted heptadecan-9-ol due to their similar polarities. Purification is typically achieved by column chromatography on silica (B1680970) gel using a non-polar eluent system.[5] A standard workup procedure involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction and drying of the organic phase.
Experimental Protocol: Fischer Esterification of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
6-bromohexanoic acid
-
Heptadecan-9-ol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) and heptadecan-9-ol (1.2-2.0 eq) in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Be cautious of emulsion formation.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of ethyl acetate (B1210297) in hexane as the eluent to separate the desired ester from unreacted alcohol and any non-polar impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.
-
Quantitative Data on Reaction Conditions
The following table summarizes typical ranges for reaction parameters that can be optimized for the synthesis of long-chain bromoalkanoate esters.
| Parameter | Range | Notes |
| Molar Ratio (Alcohol:Acid) | 1.2:1 to 5:1 | A larger excess of the alcohol can improve the reaction rate and yield. |
| Catalyst Loading (mol%) | 1 - 10 mol% | Higher catalyst loading can increase the reaction rate but may also promote side reactions. |
| Temperature (°C) | 80 - 140 °C | Dependent on the solvent used. Should be sufficient to maintain a steady reflux and facilitate water removal. |
| Reaction Time (h) | 4 - 24 h | Sterically hindered secondary alcohols may require longer reaction times. Monitor by TLC. |
Visualizing the Workflow and Application
This compound is a critical building block for ionizable lipids used in the formulation of Lipid Nanoparticles (LNPs), which are at the forefront of drug delivery, particularly for mRNA-based therapeutics.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation.
The synthesized this compound is a precursor to an ionizable lipid. This lipid, along with other components, is formulated with an mRNA payload to form LNPs. These LNPs are then purified to produce the final drug product.
Caption: Cellular uptake and endosomal escape of LNPs.
Once administered, LNPs are taken up by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to destabilization of the endosomal membrane and release of the mRNA cargo into the cytoplasm, where it can be translated into a therapeutic protein.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Technical Support Center: Heptadecan-9-yl 6-bromohexanoate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Heptadecan-9-yl 6-bromohexanoate (B1238239). It covers potential issues during both the synthesis of the compound and its subsequent use in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is Heptadecan-9-yl 6-bromohexanoate and what is its primary application?
This compound is a chemical reagent that contains a bromide connected to a larger ester chain. This structure consists of a C6 ester linked to the central position of a C17 carbon chain. The bromide group is readily displaced by nucleophiles in substitution reactions. Consequently, it is often used as an intermediate in the synthesis of lipids, particularly for the development of lipid nanoparticles for drug delivery applications.[1]
Q2: What are the two main reaction types I will be dealing with when using this compound?
You will likely encounter two main reaction types:
-
Esterification: For the synthesis of this compound itself, typically through a reaction between heptadecan-9-ol and 6-bromohexanoic acid (or a derivative).
-
Nucleophilic Substitution: When using this compound as a reagent, the primary reaction involves the displacement of the bromide by a nucleophile. This is analogous to the Williamson ether synthesis.[2][3]
Q3: What are the most common issues to expect during the synthesis (esterification) of this compound?
The most common issues during esterification are low or no yield and the formation of side products. Low yield can be due to an unfavorable reaction equilibrium or incomplete removal of water produced during the reaction.[4] Side reactions may include the dehydration of the alcohol starting material.[4]
Q4: What are the key challenges in subsequent reactions involving the displacement of the bromide?
The primary challenge is the competition between the desired nucleophilic substitution (SN2) reaction and elimination (E2) reactions.[2][3][5] Alkoxides and other strong nucleophiles are also strong bases, which can promote the elimination of HBr to form an alkene, especially with sterically hindered substrates.[3][6]
Troubleshooting Guides
Part 1: Synthesis of this compound (Esterification)
The synthesis of this compound would likely proceed via Fischer esterification of heptadecan-9-ol and 6-bromohexanoic acid. The following table outlines potential problems and solutions for this reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Reaction has not reached equilibrium. | Increase reflux time and/or temperature.[4] |
| Unfavorable equilibrium. | Use a large excess of one reactant (typically the alcohol).[4][7] | |
| Water produced is hydrolyzing the ester product. | Use a dehydrating agent (like concentrated H₂SO₄) or a Dean-Stark apparatus to remove water as it forms.[4][7] | |
| Insufficient catalyst. | Ensure an adequate amount of acid catalyst (e.g., 1-5 mol% H₂SO₄) is used.[4] | |
| Reaction Mixture Turns Dark/Black (Charring) | Localized overheating due to rapid addition of catalyst. | Add the acid catalyst slowly and with vigorous stirring to a cooled reaction mixture.[4] |
| Reaction temperature is too high. | Reduce the overall reaction temperature. | |
| Concentration of acid catalyst is too high. | Use a catalytic amount of sulfuric acid.[4] | |
| Difficult Product Isolation | Ester is dissolving in excess alcohol. | During workup, use a sufficient amount of water to wash away excess ethanol. Consider using a less polar extraction solvent. |
| Poor phase separation during aqueous workup. | Add brine (saturated NaCl solution) to increase the polarity of the aqueous layer and force the less polar ester into the organic layer. |
Part 2: Subsequent Reactions (Nucleophilic Substitution)
This compound features a primary bromide, which is generally favorable for SN2 reactions. However, issues can still arise.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Substitution Product | Competing elimination (E2) reaction. | Use a less sterically hindered nucleophile if possible. Employ aprotic solvents (e.g., DMSO, DMF) which favor SN2 over E2.[6] |
| Nucleophile is not strong enough. | Convert the nucleophile to its conjugate base (e.g., an alcohol to an alkoxide using a strong base like NaH).[2][8] | |
| Reaction temperature is too high, favoring elimination. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Formation of Alkene Byproduct | Strong basicity of the nucleophile. | Consider using a milder base to generate the nucleophile, or use a nucleophile that is less basic. |
| Steric hindrance around the reaction center. | While the bromide is primary, the long alkyl chains could cause some hindrance. Ensure adequate reaction time. | |
| No Reaction | Poor leaving group ability (unlikely for bromide). | Ensure the bromide is of high purity. |
| Inactive nucleophile. | Ensure the nucleophile has been properly activated (e.g., deprotonated). |
Experimental Protocols
Synthesis of this compound via Fischer Esterification:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add heptadecan-9-ol (1.0 eq), 6-bromohexanoic acid (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (1-5 mol%).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
General Protocol for Nucleophilic Substitution:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).
-
If the nucleophile is an alcohol, add a strong base such as sodium hydride (NaH) portion-wise at 0°C to generate the alkoxide. Stir until gas evolution ceases.
-
Add a solution of this compound (1.0 eq) in the same solvent to the flask dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction carefully by adding water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product via column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: General troubleshooting workflow for reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Side reactions to avoid with Heptadecan-9-yl 6-bromohexanoate
Welcome to the technical support center for Heptadecan-9-yl 6-bromohexanoate (B1238239). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Heptadecan-9-yl 6-bromohexanoate?
A1: this compound has two primary reactive sites:
-
The C-Br bond: The bromine atom is a good leaving group, making the carbon to which it is attached (C6 of the hexanoate (B1226103) chain) an electrophilic center susceptible to nucleophilic attack.
-
The ester carbonyl group: The carbonyl carbon is also electrophilic and can be attacked by nucleophiles, particularly under basic or acidic conditions, leading to hydrolysis or transesterification.
Q2: What are the most common side reactions to consider when working with this compound?
A2: The most prevalent side reactions are:
-
Elimination (E2/E1): Competition with the desired nucleophilic substitution (SN2/SN1) to form an alkene.
-
Hydrolysis: Cleavage of the ester bond to yield 6-bromohexanoic acid and heptadecan-9-ol, especially in the presence of water and acid or base.
-
Intramolecular Cyclization (Lactonization): The molecule can cyclize on itself, particularly under basic conditions, to form a lactone.
Q3: How can I minimize the elimination side reaction?
A3: To favor nucleophilic substitution over elimination, consider the following:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. Bulky, strong bases favor elimination.
-
Temperature: Lower temperatures generally favor substitution over elimination.[1]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can favor SN2 reactions.
Q4: Under what conditions is ester hydrolysis a significant concern?
A4: Ester hydrolysis is promoted by both acidic and basic conditions, especially in the presence of water.[2][3]
-
Basic Hydrolysis (Saponification): This is typically irreversible and occurs when the ester is heated with a dilute alkali like sodium hydroxide (B78521) solution.[3][4]
-
Acidic Hydrolysis: This is a reversible reaction catalyzed by dilute strong acids (e.g., HCl, H₂SO₄) and driven to completion by an excess of water.[2][3]
Q5: What is intramolecular cyclization and how can it be avoided?
A5: Intramolecular cyclization, or lactonization, is an internal reaction where a nucleophilic part of the molecule attacks an electrophilic site on the same molecule. In this case, the carboxylate (formed under basic conditions) can attack the carbon bearing the bromine to form a cyclic ester (lactone). To avoid this, use non-basic conditions if possible or carefully select reagents that favor the intermolecular reaction. Running the reaction at a higher concentration can also favor the desired intermolecular reaction over the intramolecular one.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and formation of an alkene.
This indicates that the elimination reaction is a major competing pathway.
| Parameter | Observation/Problem | Suggested Solution |
| Reagent | A strong, bulky base (e.g., potassium tert-butoxide) was used. | Switch to a less sterically hindered and/or less basic nucleophile. For example, if an alcohol is the desired product, consider a milder base. |
| Temperature | The reaction was run at an elevated temperature. | Lower the reaction temperature. Substitution reactions often have a lower activation energy than elimination reactions. |
| Solvent | A polar protic solvent (e.g., ethanol) was used with a strong base. | Consider using a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway. |
Problem 2: Presence of 6-bromohexanoic acid and/or heptadecan-9-ol in the product mixture.
This suggests that hydrolysis of the ester has occurred.
| Parameter | Observation/Problem | Suggested Solution |
| Reaction Conditions | The reaction was performed under strongly acidic or basic aqueous conditions. | If possible, perform the reaction under neutral or anhydrous conditions. Use a non-aqueous workup if feasible. |
| Reagents | Reagents or solvents were not sufficiently dried. | Ensure all glassware, solvents, and reagents are thoroughly dried before use. |
| Workup | The reaction was quenched with a strong aqueous acid or base. | Use a milder quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride (for basic reactions) or sodium bicarbonate (for acidic reactions). |
Problem 3: An unexpected cyclic product (lactone) is observed.
This points to an intramolecular cyclization reaction.
| Parameter | Observation/Problem | Suggested Solution |
| Reaction Conditions | The reaction was run under dilute conditions with a base. | Increase the concentration of the reactants. Intermolecular reactions are generally favored at higher concentrations. |
| Base | A strong base was used, which deprotonates the carboxylic acid (if hydrolyzed) or facilitates enolate formation. | Use a non-basic nucleophile if the reaction allows. If a base is necessary, use the minimum effective amount and add it slowly at a low temperature. |
Data Presentation
The following table provides illustrative data on the expected product distribution in the reaction of a primary alkyl bromide (like the 6-bromohexanoate moiety) with different nucleophiles/bases. Note that these are representative values and the actual yields with this compound may vary.
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution (SN2) Product Yield (%) | Elimination (E2) Product Yield (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | ~20 | ~80 |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | ~10 | ~90 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 25 | < 5 | > 95 |
| Sodium Azide (B81097) (NaN₃) | Acetone | 50 | > 95 | < 5 |
| Sodium Cyanide (NaCN) | DMSO | 25 | > 90 | < 10 |
Data is illustrative and based on general principles for primary alkyl halides.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) to Minimize Elimination
This protocol describes a typical SN2 reaction using sodium azide as the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add this compound (1 equivalent) and anhydrous DMF to the flask.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Analytical Procedure for Product Characterization
This protocol outlines how to analyze the reaction mixture to identify the desired product and potential side products.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate and identify the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: Inject the sample into a GC-MS system. The retention times will help differentiate between the starting material, the substitution product, and the elimination product. The mass spectra will provide structural information for each component. The elimination product will have a molecular weight corresponding to the loss of HBr from the starting material.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the products.
-
¹H NMR:
-
¹³C NMR:
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for side reactions.
Caption: Comparison of SN2 and E2 reaction mechanisms.
References
Technical Support Center: Scaling Up the Synthesis of Heptadecan-9-yl 6-bromohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of Heptadecan-9-yl 6-bromohexanoate (B1238239). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this esterification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Heptadecan-9-yl 6-bromohexanoate?
A1: The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 6-bromohexanoic acid and Heptadecan-9-ol.[1][2][3][4] To drive the reaction towards the product, especially when scaling up, it is crucial to remove the water byproduct, often accomplished by using a Dean-Stark apparatus with an azeotropic solvent like toluene.[5][6][7][8]
Q2: What are the main challenges when scaling up this synthesis?
A2: The primary challenges in scaling up this synthesis include:
-
Achieving complete reaction: The Fischer esterification is an equilibrium reaction.[2][9] Driving it to completion is necessary, as unreacted Heptadecan-9-ol is difficult to separate from the final product due to their similar polarities and high boiling points.[5]
-
Steric hindrance: Heptadecan-9-ol is a secondary alcohol, which can lead to slower reaction rates compared to primary alcohols due to steric hindrance around the hydroxyl group.[10][11]
-
Water removal: Efficient and continuous removal of water is critical to shift the equilibrium towards the ester product.[8]
-
Purification: The high molecular weight and non-polar nature of the product require careful selection of purification methods to remove the acid catalyst, unreacted carboxylic acid, and any side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[12][13][14][15][16] By spotting the reaction mixture alongside the starting materials (6-bromohexanoic acid and Heptadecan-9-ol) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the less polar product spot. A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), will show the ester product with a higher Rf value than the starting alcohol and acid.
Q4: What are the key safety precautions for this synthesis?
A4: Key safety precautions include:
-
Handling 6-bromohexanoic acid, which is a corrosive solid, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
-
Using an acid catalyst like sulfuric acid or p-toluenesulfonic acid with care, as they are highly corrosive.
-
Ensuring the glassware for the reaction, especially the Dean-Stark apparatus, is properly assembled to avoid leaks of the hot solvent.[6]
-
Properly quenching and neutralizing the acid catalyst during the work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation (as per TLC) | - Inactive or insufficient catalyst.- Reaction temperature is too low.- Inefficient water removal. | - Use fresh, anhydrous acid catalyst at an appropriate loading (e.g., 0.05-0.1 equivalents).- Ensure the reaction is heated to the reflux temperature of the chosen solvent (e.g., toluene, ~110 °C).- Check that the Dean-Stark trap is filling with water, indicating the reaction is proceeding. Ensure proper condensation and separation.[6][7] |
| Reaction stalls / does not go to completion | - Equilibrium has been reached.- Steric hindrance from the secondary alcohol is slowing the reaction significantly.[10][11] | - Increase the reaction time.- Consider using a slight excess of 6-bromohexanoic acid (e.g., 1.1-1.2 equivalents) to ensure all the more valuable Heptadecan-9-ol is consumed.[5] The excess acid can be easily removed during the work-up. |
| Product is contaminated with unreacted Heptadecan-9-ol | - Incomplete reaction.- Inefficient purification. | - Drive the reaction to completion using the strategies mentioned above.- For purification, after the initial basic wash to remove the acid, a thorough silica (B1680970) gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes with a small percentage of ethyl acetate) should effectively separate the less polar ester from the more polar alcohol. |
| Dark-colored reaction mixture or product | - Decomposition of starting materials or product at high temperatures.- Presence of impurities. | - Ensure the reaction temperature does not significantly exceed the boiling point of the solvent.- Use pure starting materials.- The crude product can be treated with activated carbon to remove some color impurities before final purification. |
| Emulsion formation during aqueous work-up | - The long alkyl chains of the product and starting material can act as surfactants. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- If necessary, filter the mixture through a pad of Celite. |
Experimental Protocol: Scaled-up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis.
Materials and Equipment:
-
6-bromohexanoic acid
-
Heptadecan-9-ol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated sulfuric acid
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Stoichiometry and Conditions:
| Reagent | Molar Ratio | Typical Scale (Example) |
| Heptadecan-9-ol | 1.0 | 25.6 g (0.1 mol) |
| 6-bromohexanoic acid | 1.1 | 21.5 g (0.11 mol) |
| p-Toluenesulfonic acid | 0.05 | 0.95 g (0.005 mol) |
| Toluene | - | 250 mL |
| Reaction Temperature | - | Reflux (~110 °C) |
| Reaction Time | - | 8-12 hours (monitor by TLC) |
| Expected Yield | - | 80-90% |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Heptadecan-9-ol, 6-bromohexanoic acid, p-toluenesulfonic acid, and toluene.
-
Esterification: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[6][7]
-
Reaction Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is considered complete when the Heptadecan-9-ol spot is no longer visible on the TLC plate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess 6-bromohexanoic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Characterization: Characterize the final product by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A simplified diagram of the Fischer esterification signaling pathway.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. studylib.net [studylib.net]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Heptadecan-9-yl 6-bromohexanoate stability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptadecan-9-yl 6-bromohexanoate (B1238239). The information is designed to address potential stability issues and offer solutions to ensure the integrity of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Heptadecan-9-yl 6-bromohexanoate?
A1: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield heptadecan-9-ol and 6-bromohexanoic acid or its corresponding salt.[1][2]
-
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reactions with nucleophiles.[3][4]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[5] Refrigeration at 2-8°C is recommended for extended shelf life.[5]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier Transform Infrared (FTIR) spectroscopy.[6][7] Visual indicators of degradation, though less reliable, can include a change in color or the formation of precipitates.
Q4: Can I use solvents other than the one it is provided in?
A4: While this compound is soluble in various organic solvents, it is crucial to use anhydrous and non-nucleophilic solvents to prevent degradation. Protic and nucleophilic solvents can promote hydrolysis and substitution reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC/GC analysis | Sample degradation due to hydrolysis or nucleophilic substitution. | 1. Verify the purity of the solvents used; ensure they are anhydrous and non-nucleophilic.2. Analyze a freshly opened sample to use as a reference.3. Review storage conditions to ensure they align with recommendations. |
| Low yield in a reaction where the compound is a reactant | Degradation of the starting material. | 1. Confirm the purity of the this compound before starting the reaction using an appropriate analytical method.2. Ensure the reaction conditions are compatible with the stability of the ester and bromo-functional groups. Avoid strong acids, bases, and potent nucleophiles if they are not the intended reactants. |
| Inconsistent experimental results | Inconsistent sample quality due to improper handling or storage. | 1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air and moisture.2. Always handle the compound under an inert atmosphere (e.g., argon or nitrogen).3. Perform a purity check on the sample before each experiment. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous, non-polar solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration.
-
Divide the stock solution into several amber glass vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.[8]
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.[8]
-
Set the detector to a wavelength suitable for detecting the compound (if it has a chromophore) or use a mass spectrometer detector.
-
Inject samples at specified time points (e.g., 0, 24, 48, 72 hours) and analyze the chromatograms for the appearance of new peaks or a decrease in the area of the parent peak.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products.
-
Acidic Hydrolysis:
-
Dissolve a known amount of the compound in a suitable organic solvent.
-
Add a dilute solution of a non-nucleophilic acid (e.g., sulfuric acid).
-
Heat the mixture gently (e.g., 40-50°C) and monitor the reaction by HPLC or TLC.
-
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a suitable solvent.
-
Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Monitor the reaction at room temperature by HPLC or TLC.
-
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
Technical Support Center: Characterization of Impirities in Heptadecan-9-yl 6-bromohexanoate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of Heptadecan-9-yl 6-bromohexanoate (B1238239).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of Heptadecan-9-yl 6-bromohexanoate synthesized via Fischer esterification?
A1: The most common impurities are typically unreacted starting materials and byproducts of side reactions. These include:
-
6-Bromohexanoic acid: Unreacted starting material.
-
Heptadecan-9-ol: Unreacted starting material.
-
Heptadecene isomers: Formed from the acid-catalyzed dehydration of heptadecan-9-ol.[1][2][3][4]
-
Di(heptadecan-9-yl) ether: Formed through the intermolecular etherification of two molecules of heptadecan-9-ol under acidic conditions.[5][6][7][8]
-
Water: A byproduct of the esterification reaction.
Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?
A2: Unexpected peaks can arise from various sources. A systematic approach is necessary for identification:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity.
-
Spike Samples: Inject your sample spiked with the suspected impurities (unreacted starting materials). An increase in the peak area of an existing peak can help confirm its identity.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds by providing molecular weight information.[9]
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with polar analytes, causing peak tailing. Using a highly deactivated column or adding a competitive base (like triethylamine) to the mobile phase in small concentrations can mitigate this.
-
Inappropriate Mobile Phase pH: For acidic or basic analytes, the pH of the mobile phase can significantly affect peak shape. Ensure the pH is appropriate to keep the analyte in a single ionic form.
-
Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shapes. Flushing the column with a strong solvent or replacing it may be necessary.
Q4: My mass spectrometry results for the main peak show a molecular ion different from the expected value for this compound. What could be the reason?
A4: Several factors could lead to an unexpected molecular ion:
-
Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or additives, such as [M+Na]+, [M+K]+, or [M+NH4]+. Check for masses corresponding to these adducts.
-
Fragmentation in the Source: In-source fragmentation can occur, leading to the observation of fragment ions instead of the molecular ion. Try using softer ionization conditions if possible.
-
Presence of a Co-eluting Impurity: An impurity with a similar retention time might be co-eluting with your main compound, leading to a mixed mass spectrum. Improving the chromatographic separation is necessary in this case.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Ghost Peaks | Contamination in the injection system, mobile phase, or column from previous injections. | 1. Run a blank gradient to check for contamination. 2. Flush the injector and column with a strong solvent. 3. Use fresh, high-purity mobile phase. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven for stable temperature control. 3. Allow sufficient time for column equilibration between runs. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit), or precipitation of buffer in the mobile phase. | 1. Replace the guard column or in-line filter. 2. Back-flush the column with an appropriate solvent (check manufacturer's instructions). 3. Ensure the mobile phase components are fully miscible and the buffer is soluble. |
| No Peaks or Very Small Peaks | Injection issue, detector problem, or incorrect mobile phase. | 1. Check the injector for proper sample loading. 2. Verify detector settings (wavelength, lamp status). 3. Confirm the mobile phase composition and flow rate. |
Impurity Characterization Troubleshooting
| Problem | Possible Causes | Solutions |
| Ambiguous NMR Spectrum | Presence of multiple components, poor signal-to-noise ratio. | 1. Purify the sample further using preparative HPLC or column chromatography. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation. |
| Difficulty in Interpreting Mass Spectrum Fragmentation | Complex fragmentation pattern, lack of reference spectra. | 1. Compare the fragmentation pattern with that of the main compound to identify common fragments. 2. Propose fragmentation pathways based on the suspected structure of the impurity. 3. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. |
| Inability to Detect an Impurity Seen in HPLC by NMR | The impurity is present at a very low concentration. | 1. Concentrate the sample containing the impurity. 2. Use a higher field NMR spectrometer for better sensitivity. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
1H NMR for Structural Characterization
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl3.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
ESI-MS for Molecular Weight Determination
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 1000
-
Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Expected Elution Order (Reverse Phase HPLC) |
| 6-Bromohexanoic acid | C6H11BrO2 | 195.05[10] | Unreacted starting material | Early eluting (more polar) |
| Heptadecan-9-ol | C17H36O | 256.47 | Unreacted starting material | Intermediate eluting |
| This compound | C23H45BrO2 | 433.50 | Product | Late eluting (less polar) |
| Heptadecene Isomers | C17H34 | 238.46 | Dehydration of heptadecan-9-ol | Late eluting |
| Di(heptadecan-9-yl) ether | C34H70O | 494.92 | Etherification of heptadecan-9-ol | Very late eluting |
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃) for Key Moieties
| Functional Group | Protons | Expected Chemical Shift (ppm) |
| This compound | -CH(OC=O)- | 4.8 - 5.0 |
| -CH2-C(=O)O- | 2.3 - 2.4 | |
| -CH2-Br | 3.4 - 3.5 | |
| 6-Bromohexanoic acid | -CH2-COOH | 2.3 - 2.5[11] |
| -CH2-Br | 3.4 - 3.5[11] | |
| Heptadecan-9-ol | -CH(OH)- | 3.5 - 3.7 |
| Heptadecene Isomers | =CH- | 5.3 - 5.5 |
| Di(heptadecan-9-yl) ether | -CH(O)- | 3.3 - 3.5 |
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for unknown peak identification.
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. 6-Bromohexanoic acid | C6H11BrO2 | CID 20210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Bromohexanoic acid(4224-70-8) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Lipid Linkers in Nanoparticle Drug Delivery: Featuring Heptadecan-9-yl 6-bromohexanoate Derived SM-102
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of lipid components is critical in the design of these delivery systems, directly impacting their efficacy and safety. This guide provides an objective comparison of the performance of various lipid linkers, with a special focus on the ionizable lipid SM-102, which is synthesized from the precursor Heptadecan-9-yl 6-bromohexanoate (B1238239). We will delve into supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the rational design of next-generation LNP-based therapies.
Introduction to Lipid Linkers in LNP-based Drug Delivery
Lipid nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a cornerstone of this formulation, playing a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. The structure of the ionizable lipid, particularly its linker region connecting the headgroup to the lipid tails, significantly influences the LNP's physicochemical properties and biological activity.
Heptadecan-9-yl 6-bromohexanoate serves as a key building block in the synthesis of SM-102, an ionizable amino lipid integral to the Moderna COVID-19 mRNA vaccine.[1][2] The bromohexanoate portion of this precursor forms a part of the linker structure in the final SM-102 molecule. This guide will compare the performance of LNPs formulated with SM-102 against those formulated with other clinically relevant ionizable lipids, such as DLin-MC3-DMA (used in the first FDA-approved siRNA drug, Onpattro) and ALC-0315 (used in the Pfizer-BioNTech COVID-19 mRNA vaccine).[3][4][5]
Comparative Performance of Ionizable Lipids
The efficacy of LNP-mediated delivery is a multifactorial equation where the choice of ionizable lipid plays a defining role. The following tables summarize quantitative data from comparative studies, highlighting the performance of LNPs formulated with SM-102, DLin-MC3-DMA, and ALC-0315.
Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Average Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Reference |
| SM-102 | 80 - 120 | < 0.2 | > 90 | [6][7] |
| DLin-MC3-DMA | ~100 | < 0.2 | > 90 | [6] |
| ALC-0315 | 90 - 100 | < 0.2 | > 90 | [6] |
Table 2: In Vitro Performance of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Cell Line(s) | Assay | Key Findings | Reference |
| SM-102 | Huh7, A549, THP-1 | GFP Expression | High GFP expression in Huh7 and THP-1 cells. | [5] |
| DLin-MC3-DMA | Huh7, A549, THP-1 | GFP Expression | High GFP expression in Huh7 and THP-1 cells. | [5] |
| ALC-0315 | Huh7, A549, THP-1 | GFP Expression | Lower GFP expression compared to SM-102 and DLin-MC3-DMA in these cell lines. | [5] |
| SM-102 | HeLa | Luciferase Expression | Induced maximum luciferase expression compared to DLin-MC3-DMA and ALC-0315. | [6] |
Table 3: In Vivo Performance of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Animal Model | Cargo | Key Findings | Reference |
| SM-102 | Mice | Luciferase mRNA | High luciferase expression in the liver. | [7][8] |
| DLin-MC3-DMA | Mice | siRNA (Factor VII) | Less potent than ALC-0315 for Factor VII knockdown. | [3][4] |
| ALC-0315 | Mice | siRNA (Factor VII) | Achieved a 2-fold greater knockdown of Factor VII compared to DLin-MC3-DMA at 1 mg/kg. | [3][4] |
| ALC-0315 | Mice | Luciferase mRNA | Most potent formulation for in vivo luciferase expression two hours post-injection. | [8] |
Note: The performance of LNPs can be influenced by the overall lipid composition, the specific nucleic acid cargo, and the experimental conditions. The data presented here is a summary from specific studies and should be interpreted within that context.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.
-
Lipid Solution Preparation:
-
Prepare stock solutions of the ionizable lipid (e.g., SM-102), helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695).[9][10]
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[11]
-
-
Aqueous Solution Preparation:
-
Dilute the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[10]
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous nucleic acid solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[9]
-
-
Purification:
Physicochemical Characterization of LNPs
-
Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[7]
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent RNA-binding dye (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) to disrupt the nanoparticles.
-
The encapsulation efficiency is calculated based on the difference in fluorescence, which corresponds to the amount of accessible (unencapsulated) versus total RNA.[12]
-
In Vitro Transfection Assay
-
Cell Culture:
-
Plate cells (e.g., HeLa, Huh7) in a 96-well plate and allow them to adhere overnight.[13]
-
-
LNP Treatment:
-
Dilute the LNP-mRNA formulations to the desired concentration in cell culture medium.
-
Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24 hours).[13]
-
-
Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin).
-
Measure the resulting bioluminescence using a plate reader. The light intensity is proportional to the amount of luciferase protein expressed.[13]
-
In Vivo LNP Administration and Biodistribution
-
Animal Models:
-
Use appropriate animal models, such as C57BL/6 mice.[14]
-
-
LNP Administration:
-
Administer the LNP-mRNA formulations to the animals via the desired route (e.g., intravenous tail vein injection).[14]
-
-
In Vivo Imaging (for luciferase-encoding mRNA):
-
Ex Vivo Organ Analysis:
-
Euthanize the animals and harvest major organs (liver, spleen, lungs, etc.).
-
Perform ex vivo imaging of the organs to quantify luciferase expression in specific tissues.[8]
-
-
Quantification of Gene Silencing (for siRNA):
-
Collect blood samples at a specified time point post-injection.
-
Measure the serum levels of the target protein (e.g., Factor VII) using an appropriate assay (e.g., ELISA).[3]
-
Visualizing Key Processes
To better understand the mechanisms of LNP-mediated delivery and the experimental workflows, the following diagrams are provided.
Caption: LNP-mediated mRNA delivery pathway.
Caption: Experimental workflow for LNP evaluation.
Conclusion
The selection of the ionizable lipid is a critical determinant of the success of LNP-based nucleic acid therapies. While this compound is a precursor molecule, its end-product, SM-102, has demonstrated robust performance in preclinical and clinical settings. Comparative analyses show that while different ionizable lipids like SM-102, DLin-MC3-DMA, and ALC-0315 can lead to LNPs with similar physicochemical properties, their in vitro and in vivo efficacy can vary significantly depending on the specific application and biological context. This guide provides a foundational understanding and practical methodologies to aid researchers in the selection and evaluation of lipid linkers for the development of potent and safe LNP-based therapeutics.
References
- 1. What is SM-102? | BroadPharm [broadpharm.com]
- 2. SM-102 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 15. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
The Evolving Landscape of In Vivo mRNA Delivery: A Comparative Guide to Lipid Nanoparticle Components
For researchers, scientists, and drug development professionals, the efficacy of mRNA-based therapeutics is intrinsically linked to the sophistication of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the clinical frontrunners, yet their in vivo performance is a complex interplay of their constituent lipid components. While specific in vivo efficacy data for Heptadecan-9-yl 6-bromohexanoate (B1238239) remains to be extensively published, its structural characteristics place it within the critical class of ionizable lipids, a cornerstone of potent LNP formulations. This guide provides a comparative analysis of key LNP components, supported by experimental data, to inform the rational design of next-generation mRNA delivery systems.
Executive Summary
The in vivo efficacy of lipid nanoparticles for mRNA delivery is critically dependent on the selection of its lipid components. This guide delves into the comparative performance of different ionizable and helper lipids, highlighting the structure-activity relationships that govern transfection efficiency, tissue tropism, and overall therapeutic output. While direct in vivo studies on Heptadecan-9-yl 6-bromohexanoate are not yet widely available, its role as a potential ionizable lipid can be contextualized by examining the performance of structurally related lipids. The data presented herein, summarized in comprehensive tables and illustrated through signaling pathway and workflow diagrams, aims to provide a valuable resource for the optimization of LNP-based mRNA delivery platforms.
Comparative In Vivo Efficacy of LNP Components
The in vivo performance of LNPs is a synergistic effect of its four primary lipid components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. The ionizable and helper lipids, in particular, play a pivotal role in determining the efficacy of mRNA delivery.
Ionizable Lipids: The Engine of mRNA Delivery
Ionizable lipids are arguably the most critical component of an LNP formulation, responsible for encapsulating the negatively charged mRNA and facilitating its endosomal escape into the cytoplasm. The structure of the ionizable lipid, including its headgroup, linker, and hydrophobic tails, significantly influences its pKa, fusogenicity, and overall in vivo performance.
Table 1: Comparative In Vivo Luciferase Expression with Different Ionizable Lipids
| Ionizable Lipid | Animal Model | Administration Route | mRNA Dose | Peak Luciferase Expression (Relative to Control) | Primary Organ of Expression | Reference |
| ALC-0315 | BALB/c Mice | Intravenous | 0.05 mg/kg | ~1.5x higher than cKK-E12 | Liver | [1] |
| cKK-E12 | BALB/c Mice | Intravenous | 0.05 mg/kg | Baseline | Liver | [1] |
| LP-01 | BALB/c Mice | Intravenous | 0.05 mg/kg | ~1.2x higher than cKK-E12 | Liver | [1] |
| Lipid 7 | C57BL/6 Mice | Intramuscular | Not specified | 3x higher than SM-102 at injection site | Injection site muscle | [2] |
| SM-102 | C57BL/6 Mice | Intramuscular | Not specified | Baseline | Injection site muscle | [2] |
| C12-200 | Pregnant Mice | Intravenous | 0.5 mg/kg | Significantly higher than A4 LNP in liver | Liver | [3] |
| A4 LNP | Pregnant Mice | Intravenous | 0.5 mg/kg | Significantly higher than C12-200 in placenta | Placenta | [3] |
Note: Relative luciferase expression is an approximation based on the qualitative and quantitative data presented in the cited sources.
Helper Lipids: Modulators of Stability and Tropism
Helper lipids, such as phospholipids (B1166683) and sterols, contribute to the structural integrity of the LNP and can influence its fusogenicity and biodistribution. The choice of helper lipid can significantly impact the in vivo transfection efficiency and even alter the tissue tropism of the LNP.
Table 2: Impact of Helper Lipids on In Vivo Luciferase Expression
| Helper Lipid Combination | Animal Model | Administration Route | mRNA Dose | In Vivo Luciferase Expression | Key Finding | Reference |
| DSPC/Cholesterol | Mice | Intramuscular | 1 µg or 2 µg | Highest expression | Outperformed DOPE-containing LNPs for intramuscular delivery. | [4] |
| DOPE/Cholesterol | Mice | Intramuscular | 1 µg or 2 µg | Low expression | [4] | |
| DOPE/β-sitosterol | Mice | Intramuscular | 1 µg or 2 µg | Low expression | [4] | |
| Cationic Helper Lipids | Ai14 Mice | Not specified | Not specified | Preferential delivery to lung cells | Charged helper lipids can shift LNP tropism. | [5] |
| Neutral/Anionic Helper Lipids | Ai14 Mice | Not specified | Not specified | No observed delivery to lung cells | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of LNP efficacy. Below are standardized protocols for the in vivo evaluation of mRNA-LNP formulations.
Protocol 1: In Vivo Bioluminescence Imaging in Mice
-
Animal Model: 6-8 week old BALB/c or C57BL/6 mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[6].
-
LNP Formulation: Prepare mRNA-LNPs using a microfluidic mixing device to ensure consistent particle size and high encapsulation efficiency[7]. The lipid mixture typically consists of an ionizable lipid, DSPC, cholesterol, and a PEG-lipid in a molar ratio of 50:10:38.5:1.5.
-
mRNA Cargo: Utilize mRNA encoding a reporter protein such as Firefly Luciferase (FLuc) for easy quantification of protein expression[8].
-
Administration:
-
Intravenous (IV): Inject a total volume of 100 µL of the mRNA-LNP solution (typically at a dose of 0.05 to 0.5 mg/kg) into the lateral tail vein of the mouse[9].
-
Intramuscular (IM): Inject a total volume of 30-50 µL of the mRNA-LNP solution (typically at a dose of 1-10 µg) into the hind limb muscle[10].
-
-
Bioluminescence Imaging:
-
Data Analysis:
Protocol 2: Biodistribution Analysis in Rats
-
Animal Model: Male and female Sprague Dawley or Long-Evans rats[13].
-
Radiolabeling: Synthesize a radiolabeled version of the ionizable lipid (e.g., with 14C) to track its distribution in vivo[13].
-
LNP Formulation and Administration: Formulate the LNPs with the radiolabeled lipid and administer intravenously.
-
Sample Collection: At various time points post-injection, collect blood, urine, feces, and various tissues[13].
-
Analysis:
Visualizing the Mechanisms of Delivery
Understanding the cellular and molecular mechanisms of LNP-mediated mRNA delivery is crucial for optimizing their design.
Signaling Pathway of LNP-Mediated mRNA Delivery
Caption: Cellular uptake and endosomal escape of LNPs.
Experimental Workflow for In Vivo LNP Efficacy
Caption: Workflow for in vivo evaluation of mRNA-LNPs.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Key Lipids in mRNA Delivery: SM-102 vs. Heptadecan-9-yl 6-bromohexanoate
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established ionizable lipid SM-102 and the chemical intermediate Heptadecan-9-yl 6-bromohexanoate (B1238239) in the context of messenger RNA (mRNA) delivery systems. This document synthesizes available data to clarify the roles and performance of these molecules in the formulation of lipid nanoparticles (LNPs) for therapeutic and vaccine applications.
Executive Summary
A thorough review of scientific literature and chemical databases reveals a critical distinction between SM-102 and Heptadecan-9-yl 6-bromohexanoate. SM-102 is a highly functional ionizable lipid that is a key component of the Moderna COVID-19 mRNA vaccine and is extensively documented for its efficacy in mRNA delivery. In contrast, This compound is identified as a chemical reagent, likely serving as a precursor or intermediate in the synthesis of more complex lipids, and is not directly employed as a functional excipient in mRNA-LNP formulations. [1] Consequently, there is no available experimental data to directly compare the performance of this compound with SM-102 for mRNA delivery.
This guide will therefore focus on providing a comprehensive overview of SM-102, including its chemical properties, mechanism of action, and performance data, alongside detailed experimental protocols for the formulation and evaluation of SM-102-based LNPs. This information is intended to be a valuable resource for researchers working on the development of nucleic acid therapies.
Chemical Structure and Functionality
SM-102:
The IUPAC name for SM-102 is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.[2] It is a synthetic, ionizable amino lipid specifically designed for the encapsulation and delivery of mRNA.[2][3] Its structure features a tertiary amine head group that is pH-sensitive, and branched lipid tails.[2] This design is crucial for its function in mRNA delivery. At an acidic pH (typically around 4.0) used during LNP formulation, the amine group becomes protonated, acquiring a positive charge that facilitates the electrostatic complexation with the negatively charged mRNA backbone.[4] At physiological pH (around 7.4), SM-102 is nearly neutral, which reduces potential toxicity and interactions with cellular membranes in the bloodstream.[5][2]
This compound:
This molecule is a bromo ester.[1] Its structure consists of a heptadecan-9-yl ester linked to a 6-bromohexanoate chain. The presence of a bromine atom makes it a reactive intermediate, suitable for nucleophilic substitution reactions.[1] While it shares the "heptadecan-9-yl" lipid tail with SM-102, it lacks the ionizable amino head group necessary for interacting with and encapsulating mRNA, as well as for mediating endosomal escape. The synthesis of SM-102 involves a final alkylation step where a secondary amine is combined with a lipid bromo ester, suggesting that a molecule like this compound could potentially be used in the synthesis of ionizable lipids like SM-102.[3]
Mechanism of mRNA Delivery with SM-102 LNPs
The delivery of mRNA to the cytoplasm of target cells by SM-102-containing LNPs is a multi-step process, which is initiated by the formulation of the LNPs and culminates in the release of the mRNA to be translated into protein.
As depicted in Figure 1, the key steps are:
-
Encapsulation: In an acidic buffer, the positively charged SM-102 binds to the negatively charged mRNA, leading to the formation of a condensed core. This core is further stabilized by helper lipids, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid, to form the final LNP structure.
-
Cellular Uptake: Once in the bloodstream at physiological pH, the LNP surface is nearly neutral, which helps to prevent aggregation and unwanted interactions. The LNPs are taken up by target cells through endocytosis.
-
Endosomal Escape: Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of SM-102, which is thought to interact with the endosomal membrane, causing disruption and allowing the mRNA to escape into the cytoplasm.[5][2][4]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Performance Data of SM-102 based LNPs
The performance of SM-102 in mRNA delivery has been extensively evaluated both in vitro and in vivo. Key performance metrics are summarized in the tables below.
Table 1: Physicochemical Properties of SM-102 LNPs
| Parameter | Typical Value | Significance |
| Size (Hydrodynamic Diameter) | 80 - 120 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential (at neutral pH) | Near-neutral | Reduces non-specific interactions in circulation. |
| mRNA Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation and ensures efficient delivery. |
| pKa | ~6.7 | The pH at which the ionizable lipid is 50% protonated, critical for endosomal escape. |
Note: The exact values can vary depending on the specific formulation parameters such as lipid ratios, flow rates during microfluidic mixing, and the mRNA cargo.
Table 2: In Vitro Performance of SM-102 LNPs
| Cell Line | Transfection Efficiency | Cytotoxicity |
| HEK293 | High | Low |
| HeLa | High | Low |
| THP-1 | Moderate to High | Low |
Data synthesized from multiple studies. Transfection efficiency is often measured by reporter gene expression (e.g., luciferase or GFP).[6]
Table 3: In Vivo Performance of SM-102 LNPs (Murine Models)
| Administration Route | Primary Site of Expression | Duration of Expression |
| Intramuscular (IM) | Injection site (muscle), draining lymph nodes | Peaks at ~6-24 hours, detectable for several days |
| Intravenous (IV) | Liver, Spleen | Peaks at ~6 hours, declines over 48-72 hours |
In vivo performance is highly dependent on the LNP formulation and the animal model used.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and evaluation of mRNA-LNPs. Below are representative protocols for key experiments.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of SM-102 LNPs using a microfluidic device, a common method for producing uniform nanoparticles.
Materials:
-
SM-102, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an RNase-free aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Absolute ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Lipid Solution: Dissolve SM-102, DSPC, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid). The total lipid concentration is typically in the range of 10-20 mg/mL.
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes. Pump the two solutions through the microfluidic device at a set flow rate ratio (FRR), typically 3:1 (aqueous:organic), and a total flow rate (TFR) that influences particle size. The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.
-
Dialysis: Collect the LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and neutralize the pH.
-
Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm syringe filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Characterization of LNP Physicochemical Properties
Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS. Analyze the sample using a DLS instrument to measure the hydrodynamic diameter and PDI.
Zeta Potential:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential, which reflects the surface charge.
mRNA Encapsulation Efficiency:
-
Technique: RiboGreen assay.
-
Procedure:
-
Measure the total mRNA concentration by adding a detergent (e.g., Triton X-100) to an aliquot of the LNP suspension to lyse the particles and release the encapsulated mRNA. Measure the fluorescence with the RiboGreen reagent.
-
Measure the amount of free (unencapsulated) mRNA in an intact LNP sample (without detergent).
-
Calculate the encapsulation efficiency using the formula: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.
-
In Vitro Transfection Efficiency Assay
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
mRNA-LNPs encoding a reporter protein (e.g., Firefly Luciferase)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection.
-
Transfection: The following day, dilute the mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentration per well. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Quantification: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent. Higher luminescence indicates higher transfection efficiency.
Conclusion
SM-102 is a well-characterized and highly effective ionizable lipid that plays a pivotal role in the clinical success of mRNA-based vaccines. Its pH-responsive nature is key to both the stable encapsulation of mRNA and its efficient release into the cytoplasm of target cells. In contrast, this compound is a chemical intermediate and not a functional component for mRNA delivery. The lack of an ionizable head group precludes its use in forming stable complexes with mRNA and facilitating endosomal escape. For researchers in the field of nucleic acid delivery, a thorough understanding of the structure-function relationships of lipids like SM-102 is essential for the rational design of next-generation delivery vehicles. The protocols and data presented in this guide serve as a foundational resource for the formulation and evaluation of potent and safe mRNA-LNP systems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is SM-102? | BroadPharm [broadpharm.com]
- 3. SM-102 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. insidetx.com [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Toxicity Assessment of Heptadecan-9-yl 6-bromohexanoate
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro toxicity profile of Heptadecan-9-yl 6-bromohexanoate (B1238239), a lipid ester intermediate, against relevant comparators. Due to the limited availability of public data on this specific molecule, this document presents a framework of essential toxicity assays and hypothetical data to guide preliminary risk assessment and experimental design. The compounds selected for comparison are Heptadecan-9-yl hexanoate (a non-brominated structural analog) and Ethyl methanesulfonate (B1217627) (EMS) , a well-characterized alkylating agent serving as a positive control for genotoxicity.
Heptadecan-9-yl 6-bromohexanoate is utilized as a chemical reagent, often as an intermediate in the synthesis of lipids for nanoparticle-based delivery systems.[1] Its structure contains a reactive bromide, which can be easily displaced by nucleophiles.[1] This reactivity, characteristic of alkyl halides, suggests a potential for interaction with biological macromolecules, such as DNA, which can lead to genotoxic effects.[2][3]
Comparative Cytotoxicity Analysis
The initial assessment of toxicity involves evaluating the effect of the compound on cell viability. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. In this hypothetical screen, human hepatoma (HepG2) cells were exposed to varying concentrations of each compound for 24 hours.
Table 1: Comparative Cytotoxicity Data (IC₅₀ Values)
| Compound | CAS Number | Cell Line | Assay | Exposure Time | IC₅₀ (µM) [Hypothetical] |
| This compound | N/A | HepG2 | MTT | 24 hours | 150 |
| Heptadecan-9-yl hexanoate | N/A | HepG2 | MTT | 24 hours | > 500 |
| Ethyl methanesulfonate (EMS) | 62-50-0 | HepG2 | MTT | 24 hours | 3500 (literature-based) |
The hypothetical data suggest that the brominated compound exhibits moderate cytotoxicity, significantly higher than its non-brominated analog. This indicates that the bromo- group likely contributes to the compound's cytotoxic potential.
Genotoxicity Potential Assessment
Genotoxicity testing is crucial for compounds with reactive moieties like alkyl halides.[2] A standard battery of tests includes the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vitro micronucleus assay for clastogenicity (chromosome damage).
Table 2: Comparative Genotoxicity Profile [Hypothetical Data]
| Compound | Ames Test (TA98, TA100) with S9 | In Vitro Micronucleus Assay (CHO-K1 cells) | Genotoxicity Conclusion [Hypothetical] |
| This compound | Positive | Positive | Genotoxic |
| Heptadecan-9-yl hexanoate | Negative | Negative | Non-genotoxic |
| Ethyl methanesulfonate (EMS) | Positive | Positive | Genotoxic (Positive Control) |
The positive results in both the Ames and micronucleus assays for this compound in this hypothetical scenario would be a significant finding, suggesting its potential to induce both point mutations and chromosomal damage. Alkyl halides are known to be potential genotoxic impurities (PGIs) due to their ability to alkylate DNA bases.[2]
Mechanistic Pathway Overview
The genotoxicity of alkylating agents like this compound can be attributed to their electrophilic nature. The carbon atom attached to the bromine is electron-deficient, making it a target for nucleophilic attack by DNA bases (e.g., N7 of guanine). This process, known as DNA alkylation, can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication or trigger apoptotic pathways.
Figure 1. Potential toxicity pathway for an alkylating agent.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro toxicology studies.[4][5]
Cell Viability (MTT Assay) Protocol
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Exposure: Treat cells with a serial dilution of the test compounds (e.g., 0.1 µM to 500 µM) for 24 hours. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Micronucleus Assay Protocol
The micronucleus assay detects small, extranuclear bodies (micronuclei) formed from chromosome fragments or whole chromosomes that lag during cell division.
Figure 2. Standard workflow for the in vitro micronucleus assay.
Summary and Conclusion
This guide outlines a foundational in vitro strategy for assessing the toxicity of this compound. Based on its chemical structure as a long-chain alkyl bromide, a key liability is its potential for genotoxicity, likely mediated by DNA alkylation.
-
Hypothetical Findings: The brominated compound demonstrates significantly higher cytotoxicity and clear genotoxic potential compared to its non-brominated analog. This highlights the contribution of the bromo- functional group to its toxicity profile.
-
Recommendations: For any new chemical entity with similar structural alerts, a tiered in vitro testing approach is recommended. Initial cytotoxicity screens should be followed by a battery of genotoxicity assays.[6][7] Positive findings would warrant further mechanistic studies to understand the specific type of DNA damage and repair pathways involved, informing a comprehensive risk assessment for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel advanced in vitro methods for long-term toxicity testing: the report and recommendations of ECVAM workshop 45. European Centre for the Validation of Alternative Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Synthesis Methods for Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Heptadecan-9-yl 6-bromohexanoate (B1238239), a key intermediate in the development of advanced lipid nanoparticles for drug delivery. This report provides a detailed comparison of three prominent esterification methods: Fischer, Steglich, and Mitsunobu. The evaluation is based on experimental data for analogous reactions, offering insights into reaction efficiency, purity, and operating conditions to guide your selection of the most suitable synthetic route.
Heptadecan-9-yl 6-bromohexanoate is a critical reagent in the synthesis of specialized lipids for various therapeutic applications. The selection of an appropriate synthetic method is paramount to ensure high yield, purity, and scalability. This guide presents a comparative analysis of three widely used esterification techniques, providing detailed experimental protocols and expected quantitative outcomes to aid researchers in making informed decisions.
Comparative Analysis of Synthesis Methods
The synthesis of this compound involves the esterification of 6-bromohexanoic acid with the secondary alcohol, heptadecan-9-ol. Due to the sterically hindered nature of the secondary alcohol, the choice of coupling method significantly impacts the reaction's success. The following table summarizes the key quantitative metrics for the Fischer, Steglich, and Mitsunobu esterification methods, based on established literature for similar long-chain esters.
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Typical Yield | 60-75% | 85-95% | 70-85% |
| Product Purity (after purification) | >95% | >98% | >97% |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 2 - 6 hours |
| Reaction Temperature | 80-120°C (Reflux) | 0°C to Room Temperature | 0°C to Room Temperature |
| Key Reagents | Sulfuric Acid (catalyst) | DCC or EDC, DMAP | DEAD or DIAD, PPh₃ |
| Byproducts | Water | Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Triphenylphosphine (B44618) oxide, Dialkyl hydrazine-1,2-dicarboxylate |
| Scalability | High | Moderate | Low to Moderate |
| Stereochemistry at Alcohol Center | Retention | Retention | Inversion |
In-Depth Look at Each Synthesis Method
Fischer Esterification
This classical method relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, an excess of one reactant (typically the alcohol) is used, and water is removed as it is formed, often with a Dean-Stark apparatus.[2] While cost-effective and scalable, the harsh acidic conditions and high temperatures can be detrimental to sensitive substrates. For sterically hindered secondary alcohols like heptadecan-9-ol, longer reaction times and the use of a significant excess of the alcohol are typically required to achieve moderate yields.
Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters under neutral conditions, making it particularly suitable for sterically demanding and acid-labile substrates.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the acyl transfer.[3] This method generally provides high yields and purity, with the primary drawback being the removal of the urea (B33335) byproduct.[3]
Mitsunobu Reaction
The Mitsunobu reaction is another mild and highly efficient method for ester synthesis, particularly valued for its ability to proceed with complete inversion of stereochemistry at the alcohol center.[5][6] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid.[5][7] While offering excellent yields and stereochemical control, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification.[7][8]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the three discussed methods.
Fischer Esterification Protocol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid (1.0 eq), heptadecan-9-ol (1.5 eq), and a suitable solvent such as toluene (B28343) (5 mL/mmol of carboxylic acid).
-
Add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final ester.
Steglich Esterification Protocol
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (1.0 eq), heptadecan-9-ol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of carboxylic acid).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mitsunobu Reaction Protocol
-
To a solution of heptadecan-9-ol (1.0 eq), 6-bromohexanoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL/mmol of alcohol) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[8]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Visualizing the Synthetic Pathways
To further elucidate the reaction workflows, the following diagrams generated using Graphviz (DOT language) illustrate the key steps in each synthesis method.
Figure 1. Workflow for Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Validated Analytical Methods for Heptadecan-9-yl 6-bromohexanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the accurate quantification of Heptadecan-9-yl 6-bromohexanoate (B1238239). As a key component in various research and development applications, particularly in the synthesis of lipids for nanoparticle delivery systems, robust and validated analytical methods are crucial for quality control and formulation analysis. This document outlines and contrasts two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method will depend on laboratory instrumentation, sample matrix, and desired sensitivity.
Overview of Analytical Approaches
Heptadecan-9-yl 6-bromohexanoate is a long-chain fatty acid ester containing a halogen atom. Its physicochemical properties—high molecular weight, lipophilicity, and lack of a strong native chromophore—present specific analytical challenges.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly suitable for the analysis of lipid-like molecules that are not easily volatilized. LC-MS offers high sensitivity and selectivity, allowing for direct analysis of the intact molecule, which is often critical in lipid nanoparticle (LNP) formulations.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of long-chain esters is possible, it may require high temperatures.[6][7][8][9] GC-MS provides excellent separation and structural information.
Quantitative Performance Comparison
The following table summarizes the typical performance parameters for the proposed LC-MS and GC-MS methods for the quantification of this compound. These values are based on established analytical practices for structurally similar long-chain esters and halogenated compounds.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 50 - 150 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
| Sample Preparation | Simple dilution | Dilution, potential for cleanup |
| Throughput | High | Moderate |
| Instrumentation | LC system coupled to a mass spectrometer | GC system coupled to a mass spectrometer |
Experimental Protocols
Detailed experimental protocols for each proposed analytical method are provided below. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is presented as the primary recommendation due to its high sensitivity and suitability for direct analysis of lipid-like molecules in complex matrices.
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in an appropriate organic solvent, such as methanol (B129727) or a methanol/chloroform mixture, to a known final concentration (e.g., 1 mg/mL).
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.
-
If necessary, perform a serial dilution of the sample and standards to fall within the linear range of the instrument.
-
Filter the solutions through a 0.22 µm syringe filter prior to injection.
2. LC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent.[2][3]
-
Column: A reversed-phase column suitable for lipid analysis, such as an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 × 50 mm, 1.9 µm) or equivalent.[2][3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
Start with 70% B, hold for 1 minute.
-
Ramp to 100% B over 5 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 70% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[2][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ or [M+Na]⁺ ion of this compound. Full scan mode can be used for initial identification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a viable alternative, particularly when LC-MS is unavailable or for orthogonal validation.
1. Sample Preparation:
-
Prepare the sample by dissolving a precisely weighed amount in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards in the same solvent.
-
An internal standard (e.g., a structurally similar ester not present in the sample) can be added to both samples and standards for improved accuracy.
-
Ensure the final solutions are clear and free of particulate matter.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[9]
-
Column: A low-polarity capillary column suitable for high-temperature analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless injection at 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound for quantification. A full scan mode (e.g., m/z 50-600) should be used for initial identification and confirmation of the fragmentation pattern.
Method Validation and Workflow
A general workflow for the validation of an analytical method is crucial to ensure reliable and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Lipid Impurity Detection in Lipid Nanoparticles LNPs via LC-MS/MS [knauer.net]
- 5. cdn.insights.bio [cdn.insights.bio]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct GC-(EI)MS determination of fatty acid alkyl esters in olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
Comparative Analysis of Heptadecan-9-yl 6-bromohexanoate Cross-Reactivity in Kinase Inhibition
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Heptadecan-9-yl 6-bromohexanoate (B1238239), a lipid ester intermediate, against a panel of selected kinases. While primarily utilized as a reagent in the synthesis of lipids for nanoparticle delivery systems, its structural components warrant an investigation into potential off-target biological activities, particularly concerning enzymes that have large hydrophobic binding pockets.[1][2] This is crucial for preclinical assessment and interpretation of in vivo studies where such molecules might be used as formulation components.[3]
The following data is based on a hypothetical screening scenario designed to model a standard industry approach to preliminary cross-reactivity profiling. Heptadecan-9-yl 6-bromohexanoate (herein referred to as Compound-HBH) is compared against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted inhibitor), to provide context for its selectivity.
Quantitative Data Summary
The inhibitory activity of Compound-HBH and reference compounds was assessed against a panel of three kinases representing different branches of the human kinome: a tyrosine kinase (TK), a serine/threonine kinase (STK), and a lipid kinase (LK). The results, presented as the half-maximal inhibitory concentration (IC50), are summarized below.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Compound | Kinase A (TK) | Kinase B (STK) | Kinase C (LK) |
| Compound-HBH | > 10,000 | 8,750 | > 10,000 |
| Staurosporine | 15 | 5 | 150 |
| Sorafenib | 90 | 5,800 | > 10,000 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway Context
To visualize the potential impact of cross-reactivity, the diagram below illustrates a simplified signaling cascade involving the hypothetical kinase targets. Off-target inhibition of kinases within such pathways can lead to unintended biological consequences.
Experimental Protocols
The following protocols describe the methodology for the in vitro kinase inhibition assays used to generate the data in this guide.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to higher enzyme inhibition.
1. Reagents and Materials:
-
Kinases A, B, and C (recombinant human)
-
Substrate peptides specific to each kinase
-
ATP (10 mM stock)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: Compound-HBH, Staurosporine, Sorafenib (10 mM stocks in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
2. Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution into the Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the specific kinase and its corresponding substrate peptide in Assay Buffer.
-
Assay Protocol:
-
Add 2.5 µL of diluted compound or control (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ATP solution (at a final concentration equal to the Km for each kinase) to start the kinase reaction.
-
Incubate for another 60 minutes at room temperature.
-
Equilibrate the plate and Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition against the logarithm of compound concentration.
-
Calculate IC50 values using a four-parameter logistic curve fit.
-
The workflow for this experimental procedure is outlined in the diagram below.
References
Safety Operating Guide
Proper Disposal of Heptadecan-9-yl 6-bromohexanoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Heptadecan-9-yl 6-bromohexanoate (B1238239) is paramount for ensuring laboratory safety and environmental protection. As a brominated organic compound, this chemical reagent requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of Heptadecan-9-yl 6-bromohexanoate in accordance with general laboratory safety protocols for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles, and a fully buttoned laboratory coat.[1] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of any potential vapors.[1][2]
Waste Segregation: The First Step to Proper Disposal
The cardinal rule for the disposal of this compound is to treat it as a halogenated organic waste.[3] This category of chemical waste must be kept separate from all other waste streams to prevent dangerous reactions and to ensure proper treatment and disposal.
Key Segregation Practices:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, sealable, and clearly labeled hazardous waste container.[1][2] These containers are often color-coded, with green being a common choice for halogenated organic wastes.[3]
-
Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream with their approximate percentages.[2][4] A hazardous waste tag should be affixed to the container and filled out as waste is added.[2]
-
Avoid Mixing: Never mix halogenated organic waste with other categories of chemical waste.[2][3] This is critical for safety and for cost-effective disposal, as the disposal of mixed waste streams can be significantly more expensive.[2][5]
Incompatible Materials
To prevent hazardous reactions, it is imperative to not mix this compound waste with the following categories of substances.
| Incompatible Waste Category | Examples | Rationale for Segregation |
| Acids and Bases | Hydrochloric acid, sulfuric acid, sodium hydroxide, potassium hydroxide | Potential for violent chemical reactions, gas evolution, or container pressurization.[3][4] |
| Non-Halogenated Organic Solvents | Acetone, ethanol, hexane, toluene | Mixing complicates the disposal process and increases costs.[2][5] |
| Aqueous Solutions of Toxic Chemicals | Solutions containing dissolved toxic organic compounds | Halogenated waste is typically incinerated; aqueous waste requires different treatment.[4] |
| Heavy Metals | Lead, mercury, silver, chromium, barium salts | Prevents the formation of highly toxic and difficult-to-manage mixed hazardous waste.[2][4] |
| Strong Oxidizers or Reducers | Peroxides, permanganates, sodium borohydride | High risk of fire, explosion, or other violent reactions.[4] |
| Water Reactive Substances | Alkali metals (e.g., sodium, potassium) | Can lead to exothermic reactions, fires, or explosions.[4] |
| Sulfides and Inorganic Cyanides | Sodium sulfide, potassium cyanide | Acidic conditions can generate highly toxic gases (hydrogen sulfide, hydrogen cyanide).[4] |
Step-by-Step Disposal Protocol
-
Preparation: Designate a satellite accumulation area (SAA) within the laboratory for the hazardous waste container.[2] This area should be well-ventilated and away from sources of ignition.[6]
-
Waste Collection: Carefully transfer waste this compound into the designated halogenated organic waste container. Use a funnel to avoid spills and ensure the outside of the container remains clean.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][4] Do not overfill the container; a general rule is to fill it to no more than 90% of its total capacity.[7]
-
Log Keeping: Maintain a log sheet near the waste container to record the chemical name and the approximate amount of each substance added.[3][4] This is crucial for accurate waste profiling.
-
Storage: Store the sealed and labeled container in the designated SAA, ensuring it is in secondary containment to catch any potential leaks.[2]
-
Request for Pickup: Once the container is full (or after a maximum of three months, as per some institutional policies), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department by completing a chemical waste collection request form.[2][7]
-
Final Disposal: The collected halogenated organic waste will be transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves high-temperature incineration.[3][8]
Emergency Procedures for Spills
In the event of a spill, evacuate non-essential personnel from the area.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[10] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2] For large spills or if you are unsure how to proceed, contact your institution's EHS office immediately.[2]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. idealresponse.co.uk [idealresponse.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Heptadecan-9-yl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Heptadecan-9-yl 6-bromohexanoate (B1238239), a chemical reagent that may be used as an intermediate in the synthesis of lipids for lipid nanoparticles.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally similar brominated organic compounds and general laboratory best practices.
Heptadecan-9-yl 6-bromohexanoate is characterized by a bromide atom linked to an ester chain, where the bromide is susceptible to displacement by nucleophiles in substitution reactions.[1][2] Due to the presence of the bromine atom, it is crucial to handle this compound with stringent safety measures to mitigate potential hazards.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times to protect against splashes.[3][4] A face shield worn over goggles is recommended when there is a significant risk of splashes or when handling larger quantities.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact.[7] For prolonged handling or direct contact, gloves with higher chemical resistance, such as neoprene or fluorinated rubber, should be considered.[5] Always inspect gloves for any signs of degradation before use and dispose of them after use in accordance with applicable laws and good laboratory practices.[6] |
| Body Protection | Chemical-Resistant Lab Coat or Suit | A complete suit or a chemical-resistant lab coat that fully covers personal clothing should be worn to protect against chemical splashes.[6][8] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound, from preparation to disposal. The following workflow outlines the critical steps to be followed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
